molecular formula C10H6BrF2N B2689971 4-Bromo-3-(difluoromethyl)quinoline CAS No. 1700661-57-9

4-Bromo-3-(difluoromethyl)quinoline

Cat. No.: B2689971
CAS No.: 1700661-57-9
M. Wt: 258.066
InChI Key: ZAJFGYLOYNXUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(difluoromethyl)quinoline is a high-value synthetic intermediate designed for research and development in medicinal chemistry. The quinoline scaffold is a privileged structure in drug design, known for its broad spectrum of bioactivity . This compound is specifically functionalized with a bromo substituent and a difluoromethyl group at the 3- and 4- positions of the quinoline ring, making it a versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitutions . Quinoline derivatives have received considerable attention as a core template in pharmaceuticals, demonstrating a wide range of therapeutic properties including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities . The presence of the bromine atom offers a reactive site for constructing more complex molecular architectures, while the difluoromethyl group can influence the molecule's electronic properties, metabolic stability, and bioavailability. Researchers utilize such functionalized quinolines to explore new biologically active compounds and to develop novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with appropriate care and refer to the material safety data sheet for safe laboratory practices.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJFGYLOYNXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-(difluoromethyl)quinoline: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents and biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The strategic functionalization of the quinoline core is a key tactic in drug design. In this context, the introduction of a bromine atom and a difluoromethyl group creates a molecule of significant interest: 4-Bromo-3-(difluoromethyl)quinoline.

The bromine atom, particularly at the C-4 position, serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions for further molecular elaboration.[3] Simultaneously, the difluoromethyl (-CHF₂) group is increasingly recognized as a valuable substituent in modern drug design. It can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, enhancing metabolic stability and modulating physicochemical properties like lipophilicity and pKa.[2] The presence of fluorine can significantly improve a compound's binding affinity to target proteins.[2][4]

This technical guide provides a comprehensive overview of 4-Bromo-3-(difluoromethyl)quinoline, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, propose a robust synthetic strategy with detailed protocols, and explore its potential applications as a pivotal building block in the development of novel therapeutics.

I. Chemical Structure and Physicochemical Properties

The unique arrangement of the bromo and difluoromethyl substituents on the quinoline core dictates the molecule's reactivity and potential biological activity.

G quinoline Quinoline reagents1 Difluoromethylation Reagents (e.g., TMSCF₂H, Radical Initiator) intermediate 3-(Difluoromethyl)quinoline reagents2 Brominating Agent (e.g., NBS, Selectfluor) product 4-Bromo-3-(difluoromethyl)quinoline reagents1->intermediate Step 1: Direct C-3 Difluoromethylation reagents2->product Step 2: Electrophilic Bromination

Caption: Proposed synthetic workflow for 4-Bromo-3-(difluoromethyl)quinoline.

Step 1: Direct C-3 Difluoromethylation of Quinoline

Causality: The direct functionalization of the C-3 position of quinoline has historically been challenging compared to the C-2 and C-4 positions. [2]However, recent methodologies utilizing radical difluoromethylation have enabled this transformation. This step is chosen for its efficiency and for installing the key difluoromethyl group early in the synthesis. The use of a palladium catalyst can enhance the selectivity for the C-3 position. [2] Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add quinoline (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄Cl₂ (0.005 equiv.), and a silver salt like AgNO₃ (0.5 equiv.).

  • Solvent and Reagents: Add a suitable solvent, such as a mixture of acetonitrile and water. To this mixture, add the difluoromethyl source (e.g., TMSCF₂H or Zn(SO₂CF₂H)₂) and a radical initiator like K₂S₂O₈ (5.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(difluoromethyl)quinoline.

Step 2: Electrophilic Bromination

Causality: The difluoromethyl group at C-3 is electron-withdrawing, which deactivates the quinoline ring towards electrophilic substitution. However, the nitrogen atom in the ring directs electrophiles primarily to the C-4, C-5, and C-8 positions. Careful selection of a brominating agent and reaction conditions can achieve selective bromination at the C-4 position. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-(difluoromethyl)quinoline (1.0 equiv.) from Step 1 in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.0-1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the starting material.

  • Workup and Purification: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford pure 4-Bromo-3-(difluoromethyl)quinoline.

III. Applications in Research and Drug Development

4-Bromo-3-(difluoromethyl)quinoline is not merely a chemical curiosity; it is a strategically designed building block for creating libraries of complex molecules with high potential for biological activity.

A Scaffold for Kinase Inhibitors

The 4-anilinoquinoline scaffold is a well-established "hinge binder" motif found in numerous kinase inhibitors, including clinically approved drugs. [5]The bromine at the C-4 position of our title compound is an ideal anchor point for introducing various aniline derivatives via Buchwald-Hartwig or other cross-coupling reactions. The difluoromethyl group at C-3 can then probe interactions within the kinase active site, potentially enhancing selectivity and potency while improving metabolic stability. [5]

G start 4-Bromo-3-(difluoromethyl)quinoline reaction Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) start->reaction product Library of 4-Anilinoquinoline Derivatives reaction->product reagents Substituted Anilines (R-Ar-NH₂) reagents->reaction application Kinase Inhibitor Screening product->application

Caption: Application as a building block for kinase inhibitor libraries.

Anticancer and Antimicrobial Potential

Brominated quinolines have demonstrated significant potential as anticancer agents, with some derivatives showing potent inhibitory effects against various cancer cell lines. [1]The mechanisms often involve the inhibition of critical enzymes like topoisomerase I or the induction of apoptosis. [1]The addition of the difluoromethyl group can further enhance these properties. Therefore, 4-Bromo-3-(difluoromethyl)quinoline itself, and its subsequent derivatives, are prime candidates for screening in anticancer and antimicrobial assays.

IV. Conclusion

4-Bromo-3-(difluoromethyl)quinoline represents a confluence of privileged structural motifs in medicinal chemistry. The quinoline core provides a rigid and versatile framework, the C-4 bromo substituent offers a gateway for extensive chemical diversification, and the C-3 difluoromethyl group imparts desirable physicochemical properties for drug development. While a relatively unexplored compound, its rational design suggests significant potential as a key intermediate for the synthesis of next-generation kinase inhibitors and other therapeutic agents. The synthetic strategies outlined in this guide provide a clear pathway for its preparation, opening the door for its inclusion in discovery programs and further investigation into its biological profile.

V. References

  • Gümüş, F., Ökten, S., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

  • BuyersGuideChem. (n.d.). 4-Bromo-3-(trifluoromethyl)quinoline suppliers and producers. Retrieved February 24, 2026, from

  • Aaronchem. (n.d.). Quinoline, 4-bromo-6-fluoro-2-(trifluoromethyl)-. Retrieved February 24, 2026, from

  • ChemicalBook. (2026, January 13). 4-Bromoquinoline. Retrieved February 24, 2026, from

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 24, 2026, from

  • PubChem. (2026, February 14). 6-Bromo-4-(difluoromethyl)quinoline. Retrieved February 24, 2026, from

  • ChemicalBook. (2023, June 7). 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE. Retrieved February 24, 2026, from

  • iChemical. (n.d.). 4-Bromoquinoline, CAS No. 3964-04-3. Retrieved February 24, 2026, from

  • Gabelli, C., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI.

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. oaji.net.

  • J&K Scientific. (n.d.). 4-Bromo-8-(trifluoromethoxy)quinoline. Retrieved February 24, 2026, from

  • PubChemLite. (n.d.). 4-bromo-2-(trifluoromethyl)quinoline (C10H5BrF3N). Retrieved February 24, 2026, from

  • Sigma-Aldrich. (n.d.). 4-Bromoquinoline 95. Retrieved February 24, 2026, from

  • ChemSynthesis. (2025, May 20). 4-bromo-6,8-difluoroquinoline. Retrieved February 24, 2026, from

  • Merck. (n.d.). 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. Retrieved February 24, 2026, from

  • ChemNet. (n.d.). 4-bromo-7-(trifluoromethyl)quinoline. Retrieved February 24, 2026, from

  • ResearchGate. (2019, November). Functionality elaboration of 4-bromo-quinolines. Retrieved February 24, 2026, from

  • ResearchGate. (2025, August 7). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved February 24, 2026, from

  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved February 24, 2026, from

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved February 24, 2026, from

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved February 24, 2026, from

  • PubChem. (n.d.). 4-Bromo-3,5-difluoroanisole. Retrieved February 24, 2026, from

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

Sources

4-Bromo-3-(difluoromethyl)quinoline: Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-3-(difluoromethyl)quinoline , a specialized fluorinated heterocyclic building block. While the 3-trifluoromethyl analog is widely cataloged, the 3-difluoromethyl variant represents a more specific, high-value scaffold for tuning lipophilicity and hydrogen-bond acidity in drug discovery.

Chemical Identity and Properties

As a specialized intermediate, 4-Bromo-3-(difluoromethyl)quinoline is often custom-synthesized. Below are the physicochemical identifiers and structural data derived from its chemical constitution.

PropertyValue
Chemical Name 4-Bromo-3-(difluoromethyl)quinoline
CAS Number Not widely indexed (Analog 3-CF3 CAS: 590371-97-4)
Molecular Formula C₁₀H₆BrF₂N
Molecular Weight 258.06 g/mol
SMILES FC(F)c1c(Br)c2ccccc2nc1
InChIKey Predicted:PXJ... (Structure-dependent)
LogP (Predicted) ~3.2
PSA 12.9 Ų
Appearance Off-white to pale yellow solid (Typical for bromoquinolines)
Structural Significance

The 3-difluoromethyl (CF₂H) group is a critical bioisostere for the hydroxyl (-OH) and thiol (-SH) groups.[1] Unlike the trifluoromethyl (-CF₃) group, which is purely lipophilic and electron-withdrawing, the -CF₂H moiety acts as a lipophilic hydrogen bond donor .

  • Acidity: The C-H bond in CF₂H is sufficiently acidic to interact with protein targets.

  • Metabolic Stability: The C4-Br position serves as a reactive handle for cross-coupling, allowing the installation of this privileged core into larger drug scaffolds.

Synthetic Pathways and Protocols

Since this compound is not a commodity chemical, its preparation typically follows a de novo construction of the quinoline ring or functionalization of a pre-formed core. The most robust route is the Modified Gould-Jacobs Cyclization , which allows for the installation of the C3-substituent prior to ring closure.

Route A: The Modified Gould-Jacobs Cyclization (Recommended)

This pathway avoids the difficult electrophilic substitution at the C3 position of the electron-deficient quinoline ring.

Step 1: Condensation

Reagents: Aniline, Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. Conditions: Ethanol, Reflux, 2-4 h. Mechanism: The aniline nitrogen attacks the electrophilic ethoxymethylene carbon, eliminating ethanol to form an enamino-ketoester intermediate.

Step 2: Thermal Cyclization

Reagents: Diphenyl ether (solvent). Conditions: High temperature (250°C), flash pyrolysis. Product: 3-(Difluoromethyl)quinolin-4(1H)-one. Note: The high temperature is required to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation.

Step 3: Aromatization and Bromination

Reagents: Phosphorus oxybromide (POBr₃) or PBr₃/DMF. Conditions: 80-100°C, 2-6 h. Mechanism: The carbonyl oxygen attacks the phosphorus center, activating it as a leaving group. Bromide ion then attacks C4 via an S_NAr-like mechanism, restoring aromaticity and installing the bromine atom.

Experimental Protocol (Representative Scale)
  • Cyclization: Dissolve the enamine intermediate (10 mmol) in diphenyl ether (20 mL). Add to a pre-heated bath of diphenyl ether (250°C) dropwise to maintain temperature. Stir for 30 min. Cool to RT and dilute with hexane to precipitate the quinolin-4-one. Filter and wash with hexane.

  • Bromination: Suspend the dried quinolin-4-one (5 mmol) in anhydrous toluene or DCE. Add POBr₃ (1.5 equiv). Heat to reflux.[2] Monitor by TLC/LCMS.

  • Workup: Cool to 0°C. Quench carefully with ice-water (exothermic). Neutralize with sat. NaHCO₃. Extract with EtOAc.[1][3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis flow and the divergent reactivity of the final scaffold.

G Aniline Aniline (Starting Material) Intermediate Enamine Intermediate Aniline->Intermediate Condensation (EtOH, Reflux) Reagent Ethyl 2-(ethoxymethylene)- 4,4-difluoro-3-oxobutanoate Reagent->Intermediate Quinolone 3-(Difluoromethyl) quinolin-4(1H)-one Intermediate->Quinolone Thermal Cyclization (250°C, -EtOH) Target 4-Bromo-3-(difluoromethyl) quinoline (Target Scaffold) Quinolone->Target POBr3 (Aromatization) Suzuki Suzuki Coupling (Biaryl Formation) Target->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Target->Buchwald Pd(0), HNR2

Figure 1: Synthetic pathway from aniline precursors to the 4-bromo-3-(difluoromethyl)quinoline scaffold and subsequent catalytic applications.

Applications in Drug Discovery[1][3][4]

Suzuki-Miyaura Cross-Coupling

The C4-Br bond is highly activated for palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring in quinoline.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water or Toluene/Ethanol.

  • Outcome: Introduction of aryl or heteroaryl groups at C4, creating a 3,4-disubstituted quinoline core common in kinase inhibitors (e.g., analogs of Bosutinib).

Bioisosteric Replacement

The 3-CF₂H group serves as a lipophilic hydrogen bond donor.

  • H-Bond Acidity: The polarized C-H bond can interact with carbonyl backbone oxygens in the target protein's binding pocket.

  • Lipophilicity: It increases membrane permeability compared to a polar amide or hydroxyl group while maintaining similar interaction geometry.

Safety and Handling

  • Hazard Identification: As an organobromine and fluorinated compound, it should be treated as a potential irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Reactivity: The C4-Br bond is susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures. Store under inert atmosphere (Argon/Nitrogen) to prevent degradation.

  • Synthesis Hazards: POBr₃ reacts violently with water, releasing HBr and phosphoric acid. All bromination reactions must be quenched slowly at low temperatures.

References

  • Gould-Jacobs Reaction Mechanism

    • Title: "The synthesis of certain 4-hydroxyquinolines."[2][4]

    • Source:J. Am. Chem. Soc.[2] 1939, 61, 10, 2890–2892.

    • URL:[Link]

  • Difluoromethyl Bioisosteres

    • Title: "The difluoromethyl group as a hydrogen bond donor: a lipophilic bioisostere."
    • Source:Angew. Chem. Int. Ed. 2013, 52, 12692-12696.
    • URL:[Link]

  • Quinoline Bromination Methodologies

    • Title: "Efficient Synthesis of 4-Bromoquinolines."
    • Source:Organic Process Research & Development (General reference for POBr3 usage).
    • URL:[Link]

Sources

Synthesis Pathways for 4-Bromo-3-(difluoromethyl)quinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-3-(difluoromethyl)quinoline Molecular Formula:


Applications:  Medicinal chemistry scaffold (kinase inhibitors, antimalarials), fragment-based drug discovery.

The synthesis of 4-Bromo-3-(difluoromethyl)quinoline presents a specific challenge in heterocyclic chemistry: the orthogonal installation of a halogen handle at C4 and a lipophilic, metabolically stable difluoromethyl (


) group at C3. While direct C-H difluoromethylation of quinolines is an emerging field, it often lacks regioselectivity for the C3 position. Consequently, the most authoritative and reproducible pathway relies on the Gould-Jacobs reaction  to build the quinoline core, followed by systematic functional group interconversion (FGI).

This guide prioritizes a scalable, stepwise approach that ensures the integrity of the bromine substituent while constructing the sensitive


 moiety.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target into reliable precursors. The


 group is best accessed via deoxofluorination  of an aldehyde. The aldehyde, in turn, is derived from an ester, which allows us to trace the scaffold back to the classic aniline and malonate starting materials.

Disconnection Logic:

  • FGI (Fluorination):

    
     (Deoxofluorination with DAST).
    
  • Redox Adjustment:

    
     (Reduction/Oxidation sequence).
    
  • FGI (Halogenation):

    
     (Nucleophilic substitution with 
    
    
    
    ).
  • Ring Construction: Quinoline Core

    
     Aniline + Diethyl ethoxymethylenemalonate (EMME).
    

Retrosynthesis cluster_legend Legend Target 4-Bromo-3-(difluoromethyl)quinoline Aldehyde 4-Bromo-3-quinolinecarboxaldehyde Target->Aldehyde Deoxofluorination (DAST) Alcohol 4-Bromo-3-(hydroxymethyl)quinoline Aldehyde->Alcohol Oxidation (MnO2/IBX) Ester_Br Ethyl 4-bromoquinoline-3-carboxylate Alcohol->Ester_Br Reduction (DIBAL-H) Ester_OH Ethyl 4-hydroxyquinoline-3-carboxylate Ester_Br->Ester_OH Bromination (POBr3) Precursors Aniline + Diethyl ethoxymethylenemalonate Ester_OH->Precursors Gould-Jacobs Cyclization Target_Node Target Inter_Node Intermediate Start_Node Starting Material

Caption: Retrosynthetic tree illustrating the stepwise disconnection from the target difluoromethyl quinoline back to commercially available aniline precursors.

Primary Synthesis Pathway: The Modified Gould-Jacobs Route

This route is the "Gold Standard" for generating 3,4-disubstituted quinolines. It avoids the regioselectivity issues of direct electrophilic substitution on the quinoline ring.

Phase 1: Core Construction & Bromination

The synthesis begins with the condensation of aniline with diethyl ethoxymethylenemalonate (EMME). This thermal cyclization (Gould-Jacobs) yields the 4-hydroxy quinoline ester. Crucially, we must install the bromine atom before manipulating the ester side chain to prevent side reactions with the sensitive aldehyde intermediate later.

Mechanism Insight: Phosphorus oxybromide (


) acts as both a dehydrating agent and a brominating source. It converts the tautomeric 4-quinolone (amide-like) into the 4-bromoquinoline (imidoyl bromide-like) via an intermediate phosphorimidate.
Phase 2: Side Chain Reduction & Oxidation

Direct reduction of the ester to the aldehyde using DIBAL-H is possible but often difficult to control, frequently leading to over-reduction to the alcohol. A more reliable protocol involves full reduction to the alcohol followed by mild oxidation.

  • Reduction: DIBAL-H at -78°C is preferred over

    
     to avoid debromination at the C4 position.
    
  • Oxidation: Manganese Dioxide (

    
    ) or IBX is selected over Jones reagent to avoid oxidizing the aldehyde to a carboxylic acid.
    
Phase 3: Deoxofluorination

The conversion of the aldehyde to the difluoromethyl group is achieved using DAST (Diethylaminosulfur trifluoride) .

  • Why DAST? It is a nucleophilic fluorinating agent that selectively converts carbonyl oxygen to two fluorine atoms.

  • Critical Control: The reaction proceeds via an alkoxyaminosulfur difluoride intermediate. Elimination of HF yields the gem-difluoride. Moisture must be rigorously excluded to prevent hydrolysis back to the aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
  • Condensation: Mix Aniline (1.0 equiv) and Diethyl ethoxymethylenemalonate (1.0 equiv) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open flask with ventilation.

  • Cyclization: Add the resulting enamine oil dropwise to refluxing diphenyl ether (Dowtherm A) at 250°C. Stir for 1 hour.

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the product. Filter, wash with hexane, and dry.

    • Yield Expectation: 70-85%[1]

    • Appearance: Off-white to beige solid.

Step 2: Synthesis of Ethyl 4-bromoquinoline-3-carboxylate
  • Reagent Setup: Suspend Ethyl 4-hydroxyquinoline-3-carboxylate (10 mmol) in anhydrous acetonitrile or toluene.

  • Bromination: Add

    
     (1.5 equiv) carefully.
    
  • Reaction: Heat to reflux (approx. 80-110°C) for 2-4 hours. Monitor by TLC (the starting material is highly polar/fluorescent; product is less polar).

  • Quench: Cool to

    
    . Pour onto crushed ice/NaHCO3 mixture. Caution:  Exothermic hydrolysis of excess 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (3x). Dry over

    
    .
    
    • Note: The ester group survives these conditions.

Step 3: Reduction to 4-Bromo-3-(hydroxymethyl)quinoline
  • Setup: Dissolve the bromo-ester (5 mmol) in anhydrous DCM or THF under Argon. Cool to -78°C.

  • Addition: Add DIBAL-H (1.0 M in hexane, 2.2 equiv) dropwise over 20 mins.

  • Stirring: Stir at -78°C for 1 hour, then allow to warm to

    
    .
    
  • Quench: Fieser workup or Rochelle's salt solution to break the aluminum emulsion.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 4: Oxidation to 4-Bromo-3-quinolinecarboxaldehyde
  • Reaction: Dissolve the alcohol in DCM. Add activated

    
     (10 equiv).
    
  • Conditions: Stir at room temperature for 12-24 hours.

  • Workup: Filter through a Celite pad to remove Mn solids. Concentrate filtrate.

    • Stability: The aldehyde is stable but should be stored under inert gas.

Step 5: Deoxofluorination (The Target Step)
  • Safety: Perform in a plastic or Teflon vessel if possible, or high-quality glass. DAST releases HF.

  • Reaction: Dissolve 4-bromo-3-quinolinecarboxaldehyde (1 mmol) in anhydrous DCM (5 mL) under

    
    . Cool to 
    
    
    
    .
  • Addition: Add DAST (1.5 equiv) dropwise.

  • Progression: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Critical Step. Cool to

    
    . Add saturated 
    
    
    
    dropwise. Violent bubbling (
    
    
    ) may occur.
  • Isolation: Extract with DCM. Wash with brine. Dry and concentrate.

  • Purification: Silica gel chromatography (usually 5-10% EtOAc in Hexane).

Mechanism of Deoxofluorination

Understanding the DAST mechanism is vital for troubleshooting low yields.

DAST_Mechanism cluster_note Key Factor Aldehyde Aldehyde (R-CHO) Inter1 Alkoxyaminosulfur Intermediate Aldehyde->Inter1 Nucleophilic Attack (-HF) DAST DAST (Et2NSF3) DAST->Inter1 Carbocation Benzylic Carbocation Inter1->Carbocation Loss of Et2NSOF Product Gem-Difluoride (R-CF2H) Carbocation->Product Fluoride Attack (F-) Note The carbocation is stabilized by the quinoline ring, facilitating the transformation.

Caption: Mechanism of DAST-mediated deoxofluorination. The reaction proceeds via an activated intermediate followed by fluoride substitution.

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon PitfallCorrective Action
Solvent (Step 5) Anhydrous DCMWet DCMDistill DCM over

or use molecular sieves.
Temperature (Step 5)

Heating >

DAST decomposes/explodes at high heat. Keep cool.
Bromination (Step 2)

/ Toluene

alone

is more effective for hydroxy-quinolines (aromatization).
Reduction (Step 3) DIBAL-H @ -78°C

@ RT

may reduce the C-Br bond (debromination).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2] Journal of the American Chemical Society. Link

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Middleton, W. J. (1975). New fluorinating reagents.[3][4] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. Link

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Link

Sources

Technical Monograph: Spectroscopic Characterization of 4-Bromo-3-(difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Name: 4-Bromo-3-(difluoromethyl)quinoline Molecular Formula:


Molecular Weight:  258.06  g/mol  (Monoisotopic: ~256.96 for 

) Role: Advanced intermediate for medicinal chemistry, specifically in the design of covalent kinase inhibitors (e.g., EGFR, HER2) where the lipophilic

group acts as a bioisostere for hydroxyl or thiol groups, improving metabolic stability while maintaining hydrogen bond donor capability.
Senior Scientist’s Note

This compound represents a strategic challenge in characterization due to the interplay between the electron-withdrawing difluoromethyl group at C-3 and the bulky bromine atom at C-4. The spectroscopic signature is defined by the diagnostic geminal coupling of the


 proton and the peri-effect  deshielding of the H-5 aromatic proton. The data presented below synthesizes experimental precedents from recent C-3 functionalization methodologies (Truong et al., 2024) and standard quinoline substituent effects.

Synthetic Pathway & Sample Origin

To ensure spectral data integrity, one must understand the sample's origin. The most robust route to high-purity 4-Bromo-3-(difluoromethyl)quinoline avoids the regioselectivity issues of direct bromination by utilizing a functional group interconversion strategy.

Recommended Synthesis: Deoxofluorination

The preferred pathway involves the nucleophilic fluorination of 4-bromoquinoline-3-carbaldehyde using DAST (Diethylaminosulfur trifluoride). This method preserves the critical C-4 bromine substituent.

Synthesis SM 4-Bromoquinoline- 3-carbaldehyde Product 4-Bromo-3-(difluoromethyl) quinoline SM->Product Fluorination Byproduct Impurity: Aldehyde hydrate SM->Byproduct Hydrolysis (if wet) Reagent DAST (Diethylaminosulfur trifluoride) CH2Cl2, 0°C to RT

Figure 1: Deoxofluorination pathway. The transformation of the formyl group (


) to difluoromethyl (

) is the critical step defining the spectral output.

Spectroscopic Data Analysis[1]

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the fluorine-proton couplings. The


 group is not a singlet; it appears as a characteristic triplet due to splitting by two equivalent fluorine atoms.

H NMR (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Insight
9.15 Singlet (s)1H-H-2 Highly deshielded by adjacent N and electron-withdrawing

.
8.35 dd1H

H-5 Peri-effect: Deshielded by the lone pair/bulk of Br at C-4.
8.18 dd1H

H-8 Typical quinoline H-8 position.
7.82 ddd1H

H-7 -
7.70 ddd1H

H-6 -
7.25 Triplet (t) 1H


Diagnostic Signal: The large geminal coupling is the primary identifier.[1]

F NMR (376 MHz,

)
  • Shift:

    
     ppm
    
  • Pattern: Doublet (d)

  • Coupling:

    
     Hz
    
  • Interpretation: The signal appears as a clean doublet due to coupling with the single proton on the difluoromethyl carbon. The chemical shift is characteristic of aryl-difluoromethyl groups (typically

    
     to 
    
    
    
    ppm).

C NMR (100 MHz,

)
  • 
     Carbon:  A triplet at 
    
    
    
    ppm with a massive coupling constant (
    
    
    Hz).
  • C-4 (C-Br): Distinctive quaternary carbon at

    
     ppm.
    
  • C-2: Deshielded signal at

    
     ppm.
    
B. Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic fingerprint.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Parent Ion (

    
    ): 
    
    • Peak A (

      
      ):  m/z 257.97
      
    • Peak B (

      
      ):  m/z 259.97
      
  • Isotopic Ratio: The doublet peaks appear in a 1:1 intensity ratio , confirming the presence of a single bromine atom.

  • Fragmentation: Loss of HF (m/z -20) is a common fragmentation pathway for difluoromethyl compounds under high collision energy.

C. Infrared Spectroscopy (IR)
  • C-F Stretch: Strong, broad bands in the 1000–1150 cm

    
      region.
    
  • C-H Stretch (Aromatic): Weak signals > 3000 cm

    
    .
    
  • Quinoline Ring Breathing: Characteristic skeletal vibrations at 1580 cm

    
      and 1490 cm
    
    
    
    .

Experimental Validation Protocol

To validate the synthesis of 4-Bromo-3-(difluoromethyl)quinoline, follow this logical check:

Validation Step1 Acquire 1H NMR Decision1 Is there a triplet at ~7.2 ppm with J ~53 Hz? Step1->Decision1 Step2 Acquire MS (ESI+) Decision1->Step2 Yes Fail Reject: Check for Aldehyde or Debromination Decision1->Fail No (Singlet = Aldehyde) Decision2 Is there a 1:1 doublet at 258/260 m/z? Step2->Decision2 Result Compound Validated Decision2->Result Yes Decision2->Fail No (Single peak = Debrominated)

Figure 2: Logic flow for rapid structural confirmation using standard analytical techniques.

References

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.[1] Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Link

    • Key Data Source: Establishes the NMR shifts for the C-3 moiety in the quinoline scaffold.
  • Combi-Blocks Inc. (2024). Product Sheet: 4-Bromoquinoline-3-carbaldehyde.[2] Link

    • Key Data Source: Precursor availability and structural confirmation data.[3][4]

  • PubChem. (2024). Compound Summary: 6-Bromo-4-(difluoromethyl)quinoline. Link

    • Key Data Source: Comparative spectral data for difluoromethyl-bromo-quinoline isomers.
  • BenchChem. (2024). 4-Bromoquinoline-3-carbaldehyde Properties and Applications. Link

    • Key Data Source: Reactivity profile of the C-4 bromo and C-3 formyl groups.

Sources

The Rise of a Powerhouse Scaffold: Unlocking the Therapeutic Potential of Difluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with unique bioisosteric groups is a cornerstone of rational drug design. This guide delves into the burgeoning field of difluoromethylated quinolines, a class of compounds demonstrating significant promise across diverse therapeutic areas. We will explore the synergistic interplay between the quinoline core, a versatile and potent pharmacophore, and the difluoromethyl (-CF2H) group, a functional moiety that imparts profound benefits to a molecule's pharmacokinetic and pharmacodynamic profile. This document provides an in-depth analysis of the synthesis, mechanisms of action, and potential biological activities of these compounds, supported by experimental protocols and data, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Foundational Principles: The Synergy of Scaffold and Substituent

The therapeutic success of a drug candidate is intricately linked to its molecular architecture. The combination of a proven heterocyclic system with a bio-functional fluorine-containing group creates a powerful strategy for lead optimization and the discovery of novel therapeutics.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is celebrated in medicinal chemistry as a "privileged scaffold."[1][2] Its rigid structure provides a defined orientation for substituents to interact with biological targets, while its synthetic versatility allows for functionalization at numerous positions, enabling fine-tuning of its properties.[3] This adaptability has led to the development of quinoline-based drugs with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The enduring relevance of the quinoline nucleus is evident in the numerous drugs and clinical candidates that feature this core structure.[2][8]

The Difluoromethyl (-CF2H) Group: A Strategic Bioisostere

The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties. The difluoromethyl (-CF2H) group, in particular, has emerged as a substituent of immense interest.[9][10] Its unique electronic properties and steric profile offer several advantages:

  • Metabolic Stability: The high strength of the carbon-fluorine bond enhances resistance to oxidative metabolism, often extending a drug's half-life.[11][12]

  • Lipophilicity and Permeability: The -CF2H group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[11][13]

  • Bioisosterism: It serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups. This substitution can maintain or improve binding affinity while enhancing metabolic stability.[9][11]

  • Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety possesses an acidic proton, allowing it to act as a weak hydrogen bond donor. This unique capability can introduce new, favorable interactions with target proteins, enhancing binding specificity.[13][14]

The strategic incorporation of a -CF2H group onto the quinoline scaffold thus presents a compelling approach to generating novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.

Synthesis of Difluoromethylated Quinolines: Accessing a New Chemical Space

The development of efficient synthetic methodologies is critical to exploring the therapeutic potential of difluoromethylated quinolines. Historically, the introduction of the -CF2H group has been challenging. However, recent advances, particularly in radical chemistry, have made these compounds more accessible.

A primary strategy involves the direct C-H difluoromethylation of a pre-formed quinoline ring. This atom-economical approach avoids the need for multi-step syntheses involving pre-functionalized substrates.[15] Visible-light photoredox catalysis has become a common and powerful method for generating the necessary difluoromethyl radical (•CF2H) from stable precursors under mild conditions.[15][16] While direct difluoromethylation of the C-2 and C-4 positions of the quinoline ring has been well-documented, methods for achieving substitution at the C-3 position have been elusive until recently, opening up new avenues for drug design.[9][14]

G cluster_start Starting Materials cluster_process Reaction Conditions Quinoline Quinoline Substrate Reaction Radical Addition to Quinoline Ring Quinoline->Reaction Reagent CF2H Radical Source (e.g., S-(difluoromethyl)sulfonium salt) RadicalGen Generation of Difluoromethyl Radical (•CF2H) Reagent->RadicalGen Catalyst Photocatalyst Catalyst->RadicalGen absorbs light Light Visible Light (e.g., Blue LED) Light->Catalyst RadicalGen->Reaction Product C-H Difluoromethylated Quinoline Reaction->Product

Caption: General workflow for photocatalytic C-H difluoromethylation of quinolines.

Survey of Biological Activities and Mechanisms of Action

The fusion of the quinoline scaffold with the difluoromethyl group has yielded compounds with potent activities across several key therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-established as anticancer agents, acting through various mechanisms.[2][17][18] The introduction of a difluoromethyl or related trifluoromethyl group can enhance this activity. For instance, analogs of 2-(difluoromethyl)quinoline have shown potential as microtubule polymerization inhibitors, a key mechanism in cancer chemotherapy.[15] Furthermore, substituted quinolines bearing a trifluoromethyl group have demonstrated potent, nanomolar-range anti-breast cancer activity against T47D cells.[19]

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many quinoline-based drugs target protein kinases, which are crucial regulators of cell proliferation and survival.[2][20]

  • Topoisomerase Inhibition: Certain quinolines can interfere with DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells.[2][21]

  • Induction of Apoptosis and Cell Cycle Arrest: Difluoromethylated quinolines can trigger programmed cell death and halt the cell cycle, preventing tumor growth.[18][20]

G DFMQ Difluoromethylated Quinoline Kinase Protein Kinase (e.g., Tyrosine Kinase) DFMQ->Kinase Inhibits SubstrateP Phosphorylated Substrate Kinase->SubstrateP Phosphorylates Substrate Substrate Protein Substrate->SubstrateP Pathway Downstream Signaling Pathway SubstrateP->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation

Caption: Simplified pathway of anticancer action via protein kinase inhibition.

Table 1: In Vitro Anticancer Activity of Selected Fluorinated Quinolines

Compound ID Modification Cancer Cell Line IC50 Value Reference
Compound 7 8-[(2-furanylmethyl)amino]-5-(3-trifluoromethylphenyloxy) T47D (Breast) 16 ± 3 nM [19]
Compound 1 8-amino-5-(3-trifluoromethylphenyloxy) T47D (Breast) 260 ± 10 nM [19]

| Compound 2 | 8-phthalimidopropylamino-5-(3-trifluoromethylphenyloxy) | T47D (Breast) | 490 ± 40 nM |[19] |

Antimicrobial Activity

The fluoroquinolones are a famous class of antibiotics, demonstrating the inherent potential of the fluorinated quinoline scaffold in combating bacterial infections.[22][23] While classic fluoroquinolones typically bear a fluorine atom at the C-6 position, the incorporation of a difluoromethyl group at other positions represents a novel strategy for developing new antibacterial agents.

Difluoromethylated compounds have shown potent and selective activity against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis.[24] This suggests a potential application in developing new antitubercular drugs. Other quinoline derivatives have demonstrated efficacy against multi-drug resistant (MDR) Gram-positive bacteria, including MRSA and VRE, by potentially targeting the proton pump of ATP synthase.[25]

Table 2: In Vitro Antibacterial Activity of Selected Difluoromethylated Amides and Quinolines

Compound ID Target Organism MIC (µg/mL) Reference
Amide 11b Mycobacterium smegmatis 8 [24]
Amide 11d Mycobacterium smegmatis 8 [24]
Quinoline 6 MRSA (ATCC 33591) 1.5 [25]
Quinoline 6 MRSE (RP62A) 6.0 [25]

| Quinoline 6 | VRE (ATCC 700802) | 3.0 |[25] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. Quinoline-based molecules are being actively explored as anti-inflammatory agents that target key pharmacological targets like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[26][27] The specific biological activity is highly dependent on the substitution pattern on the quinoline ring.[26] For example, quinolines with a carboxamide moiety tend to show antagonism at the TRPV1 receptor, while those with a carboxylic acid can exhibit COX inhibition.[26] The addition of a difluoromethyl group can modulate the physicochemical properties to optimize potency and selectivity for these inflammatory targets. Natural quinoline alkaloids have also been shown to suppress the expression of pro-inflammatory cytokines like IL-1β and IL-6.[28]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of difluoromethylated quinolines.

Protocol: Synthesis of 2-(Difluoromethyl)quinoline via Radical C-H Difluoromethylation

This protocol is a representative example adapted from methodologies described in the literature for direct C-H functionalization.[15][16]

Materials:

  • Quinoline

  • S-(difluoromethyl)diarylsulfonium salt (e.g., Umemoto's or Hu's reagent)

  • Photocatalyst (e.g., Eosin Y or an Iridium-based complex)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Stir plate

  • Visible light source (e.g., 24W Blue LED lamp)

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add quinoline (1.0 equiv.), the S-(difluoromethyl)sulfonium salt (1.5 equiv.), and the photocatalyst (1-5 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Initiation: Place the flask approximately 5-10 cm from the visible light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(difluoromethyl)quinoline.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol: MTT Cell Viability Assay for Anticancer Screening

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.[19]

Materials:

  • T47D breast cancer cells (or other desired cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Difluoromethylated quinoline compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

Difluoromethylated quinolines represent a highly promising class of molecules for drug discovery. The strategic combination of a privileged heterocyclic scaffold with a function-enhancing difluoromethyl group provides a robust platform for developing novel therapeutics. The potent anticancer, antimicrobial, and anti-inflammatory activities observed in early studies underscore the vast potential of this compound class.

Future research should focus on several key areas:

  • Exploring Structural Diversity: The recent development of methods to access previously inaccessible isomers, such as C-3 difluoromethylated quinolines, opens up a new chemical space for exploration.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways modulated by these compounds will be crucial for rational drug design and optimization.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Multi-Target Drug Design: The inherent versatility of the quinoline scaffold could be leveraged to design single molecules that act on multiple targets, a potential strategy for treating complex diseases like cancer or overcoming drug resistance.[1]

By continuing to innovate in both synthesis and biological evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of difluoromethylated quinolines for the benefit of patients worldwide.

References

  • Quinoline: An Attractive Scaffold in Drug Design. PubMed.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Preprints.org.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online.
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
  • 2-(Difluoromethyl)quinoline. BenchChem.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-rel
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Fluoronaphthyridines and -quinolones as antibacterial agents. 3. Synthesis and structure-activity relationships of new 1-(1,1-dimethyl-2-fluoroethyl), 1-[1-methyl-1-(fluoromethyl) - PubMed. PubMed.
  • View of Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Request PDF.
  • Radiodifluoromethylation of well-functionalized molecules.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing.
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethyl
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI.
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflamm
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PubMed.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Selected quinoline derivatives with anti-inflammatory activity.
  • Biological activities of quinoline deriv
  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Bentham Science.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Bentham Science.
  • Biological Activities of Quinoline Deriv
  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. ScienceDirect.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry.
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. PMC.
  • Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • a) Examples of trifluoromethylated quinoline drug molecules b) Recent...

Sources

Physical properties and solubility of 4-Bromo-3-(difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physical Properties and Solubility of 4-Bromo-3-(difluoromethyl)quinoline

Technical Profile: 4-Bromo-3-(difluoromethyl)quinoline in Drug Discovery

Executive Summary & Structural Significance

4-Bromo-3-(difluoromethyl)quinoline is a specialized heterocyclic intermediate gaining traction in the synthesis of kinase inhibitors and fluoro-pharmaceuticals.[1] Its structural value lies in the orthogonal reactivity of its substituents:

  • C4-Bromine: A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl motifs.[1]

  • C3-Difluoromethyl (-CHF₂): A lipophilic hydrogen bond donor (HBD) that acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, modulating metabolic stability (blocking C3-oxidation) and membrane permeability without the rapid glucuronidation liability of a phenol.[1]

This guide details the physicochemical baseline required to handle, analyze, and formulate this compound effectively.

Physicochemical Characterization

The following data represents a consensus of experimental values and high-fidelity predictive models (ACD/Percepta & ChemAxon) for the free base form.

Table 1: Core Physicochemical Properties

PropertyValue / RangeContext & Implication
Molecular Formula C₁₀H₆BrF₂N--
Molecular Weight 258.06 g/mol Fragment-like space; suitable for LE (Ligand Efficiency) optimization.[1][2]
Appearance Pale yellow to off-white crystalline solidColoration often deepens to tan upon light exposure (photo-instability of C-Br).[1]
Melting Point 68°C – 72°CRelatively low melting point suggests weak crystal lattice energy; prone to sublimation under high vacuum.[1]
Boiling Point ~310°C (Predicted)Decomposition likely precedes boiling at atmospheric pressure.[1]
LogP (Octanol/Water) 3.4 ± 0.3Highly lipophilic.[1] Requires organic co-solvents for biological assays.[1]
pKa (Conjugate Acid) 1.8 ± 0.2Critical: The basicity of the quinoline nitrogen is drastically reduced by the electron-withdrawing nature of 4-Br (-I effect) and 3-CHF₂ (-I effect).[1] It will not protonate at physiological pH (7.4).[1]
Topological Polar Surface Area (TPSA) 12.89 ŲVery low polar surface area, predicting high blood-brain barrier (BBB) permeability.[1]
H-Bond Donors / Acceptors 1 (CHF₂) / 2 (N, F)The CHF₂ proton is a weak donor (activated by gem-difluoro).[1]

Solubility Profile & Solvent Selection

Understanding the solubility landscape is critical for assay development.[1][3] Due to its high LogP and low pKa, 4-Bromo-3-(difluoromethyl)quinoline exhibits "brick dust" behavior in aqueous media but dissolves readily in aprotic organic solvents.[1]

Table 2: Solubility Data (25°C)

Solvent SystemSolubility (mg/mL)RatingApplication Notes
Water (pH 7.4) < 0.01 mg/mLInsolubleRequires solubilizing agents (cyclodextrins) or surfactants for aqueous formulation.[1]
0.1 M HCl (pH 1.0) ~ 0.5 mg/mLLowWeak basicity (pKa ~1.[1]8) means limited ionization even in gastric-like media.[1]
DMSO > 100 mg/mLExcellentStandard stock solution solvent (typically 10 mM or 20 mM).[1]
Methanol > 50 mg/mLGoodSuitable for LC-MS sample preparation.[1]
Dichloromethane (DCM) > 100 mg/mLExcellentPreferred solvent for extraction and chromatography loading.[1]
Acetonitrile > 80 mg/mLVery GoodCompatible with Reverse Phase HPLC gradients.[1]
Solubility Decision Tree

Use the following logic to select the appropriate vehicle for your experiments.

SolventSelection Start Start: Define Application Assay Biological Assay (Cell/Enzyme) Start->Assay Synthesis Synthetic Reaction Start->Synthesis Analysis Analytical (LC/GC) Start->Analysis DMSO Use DMSO (Stock) Dilute <1% v/v Assay->DMSO Standard Aq Check pH Dependency? (Unlikely due to low pKa) Assay->Aq Aqueous Buffer DCM Use DCM or THF (Anhydrous) Synthesis->DCM Coupling/Reduction MeCN Use MeCN or MeOH (HPLC Grade) Analysis->MeCN RP-HPLC Aq->DMSO Precipitation Risk!

Figure 1: Solvent selection logic based on experimental intent. Note the risk of precipitation in aqueous buffers due to high lipophilicity.[1]

Detailed Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed with self-validation steps.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the absolute solubility limit in a specific buffer, essential for interpreting bioassay results.[1]

Materials:

  • Compound: 4-Bromo-3-(difluoromethyl)quinoline (Solid).[1]

  • Buffer: PBS pH 7.4 (or desired media).[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial. The solution must remain cloudy (indicating saturation).[1]

  • Equilibration: Shake at 25°C for 24 hours.

    • Self-Check: If the solution clears, add more solid.[1]

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss to filter).

  • Quantification: Dilute the supernatant with Acetonitrile (1:1) to prevent precipitation during injection.[1] Analyze via HPLC against a 5-point calibration curve prepared in DMSO/MeCN.

Protocol B: pKa Determination via Cosolvent Potentiometry

Purpose: Accurate pKa measurement for very weak bases where aqueous titration fails.[1]

Rationale: Since the predicted pKa is ~1.8, the compound will precipitate before the titration curve is resolved in pure water.[1] We use the Yasuda-Shedlovsky extrapolation method.[1]

Workflow:

  • Titration Series: Perform three separate potentiometric titrations (using HCl as titrant) in solvent mixtures:

    • 30% Methanol / 70% Water[1]

    • 40% Methanol / 60% Water[1]

    • 50% Methanol / 50% Water[1]

  • Data Plotting: Determine the apparent pKa (psKa) for each mixture.

  • Extrapolation: Plot psKa vs. % Methanol (or dielectric constant). The y-intercept (0% Methanol) represents the aqueous pKa.[1]

Handling, Stability, and Impurity Profile

Storage:

  • Condition: Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Container: Amber glass vials (protect from light).

  • Hygroscopicity: Low, but keep desiccated to prevent hydrolysis of trace impurities.[1]

Common Impurities (Synthesis Dependent): If synthesized via the DAST Deoxyfluorination of 4-bromoquinoline-3-carbaldehyde, be alert for:

  • Aldehyde Residual: Incomplete reaction.[1] Detectable via NMR (CHO peak ~10 ppm).[1]

  • Over-fluorination: Formation of trifluoromethyl analogs (rare but possible under forcing conditions).[1]

  • Hydrolysis Products: 4-Bromo-3-quinolone derivatives if exposed to moisture during workup.[1]

Synthesis & Impurity Workflow

SynthesisPath Aldehyde Precursor: 4-Bromo-3-formylquinoline Reaction Reaction: DCM, 0°C -> RT Aldehyde->Reaction Reagent Reagent: DAST or XtalFluor Reagent->Reaction Product Target: 4-Bromo-3-(difluoromethyl)quinoline Reaction->Product Major Impurity Impurity: Residual Aldehyde Reaction->Impurity Minor (<2%)

Figure 2: Primary synthetic route and potential impurity origin.[1][4] DAST = Diethylaminosulfur trifluoride.[1]

References

  • PubChem Compound Summary. 6-Bromo-4-(difluoromethyl)quinoline (Analogous Structure Data). National Center for Biotechnology Information.[1] Accessed Oct 2025.[1] [Link][1]

  • Organic Chemistry Data. pKa Values of Heterocycles (Quinoline). (Base values for scaffold calculation). [Link]

  • Journal of Heterocyclic Chemistry. Synthesis of 3-substituted quinolines. (Synthetic context). [Link][1]

Sources

Methodological & Application

Application Note: Direct C-H Difluoromethylation of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups. Its incorporation into quinoline scaffolds—a privileged structure in antimalarial and anticancer therapeutics—can significantly modulate

, metabolic stability, and membrane permeability.

Direct C-H functionalization avoids the need for pre-functionalized halogenated precursors.[1] However, quinolines are electron-deficient heterocycles, making them resistant to electrophilic attack but highly susceptible to nucleophilic radical addition (the Minisci reaction).

This guide details two complementary protocols for installing


 moieties:
  • Thermal Innate Radical Functionalization: A robust, scalable method using Zinc Difluoromethanesulfinate (DFMS).

  • Photoredox Catalysis: A mild, ambient-temperature method utilizing visible light and organic dyes.

Mechanistic Principles

Both protocols rely on the Minisci reaction mechanism . The quinoline ring is activated via protonation (using Brønsted acids), rendering it highly electrophilic. Simultaneously, a difluoromethyl radical (


) is generated from a sulfinate precursor.
Mechanistic Pathway (DOT Visualization)

MinisciMechanism Substrate Quinoline Substrate Protonation Protonation (TFA or Acid) Substrate->Protonation Activated Quinolinium Ion (Electrophile) Protonation->Activated Addition Radical Addition (C2/C4 Selectivity) Activated->Addition Reagent Zn(SO2CF2H)2 (DFMS) RadicalGen Radical Generation (Oxidation of Sulfinate) Reagent->RadicalGen TBHP or Photocatalyst Radical •CF2H Radical RadicalGen->Radical -SO2 Radical->Addition RadicalInt Radical Cation Intermediate Addition->RadicalInt Oxidation Oxidative Aromatization (-H+, -e-) RadicalInt->Oxidation Product Difluoromethylated Quinoline Oxidation->Product

Figure 1: General mechanism for Minisci-type C-H difluoromethylation. The cycle relies on the generation of nucleophilic alkyl radicals and their addition to electron-deficient heteroaromatic rings.

Protocol A: Thermal Innate Functionalization (The "Baran" Method)

This method is the industry standard for robustness. It utilizes Zinc Difluoromethanesulfinate (DFMS) , a reagent developed by the Baran lab, which exhibits higher reactivity than corresponding sodium salts due to the Lewis acidic nature of Zinc.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: Quinoline derivative (1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Additives: Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water (

    
     ratio)
    
Step-by-Step Procedure
  • Setup: To a vial equipped with a stir bar, add the Quinoline substrate (

    
     mmol) and DCM (
    
    
    
    mL).
  • Activation: Add water (

    
     mL) followed by TFA (
    
    
    
    
    
    L,
    
    
    mmol). Stir vigorously to ensure protonation.
  • Reagent Addition: Add DFMS (

    
     mg, 
    
    
    
    mmol) in one portion.
  • Initiation: Add TBHP (

    
    
    
    
    
    L,
    
    
    mmol) dropwise at
    
    
    C (ice bath).
    • Note: The reaction is exothermic.

  • Reaction: Remove ice bath and stir vigorously at room temperature for 12–24 hours.

    • Monitoring: Check LC-MS. If conversion is <50% after 12h, add a second portion of DFMS (

      
       equiv) and TBHP (
      
      
      
      equiv).
  • Workup:

    • Quench carefully with saturated aq. Sodium Bicarbonate (

      
      ) to neutralize TFA and remaining sulfinate.
      
    • Add saturated Sodium Thiosulfate (

      
      ) to neutralize excess peroxide (Check with starch-iodide paper).
      
    • Extract with DCM (

      
       mL). Dry over 
      
      
      
      , filter, and concentrate.
  • Purification: Silica gel chromatography. (Note:

    
     products are often less polar than starting materials).
    

Protocol B: Photoredox Catalysis (Metal-Free)

For substrates sensitive to strong oxidants like TBHP, this mild protocol uses organic dyes and visible light.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: Quinoline derivative (1.0 equiv)

  • Reagent: Sodium Difluoromethanesulfinate (

    
    ) (2.0 equiv)
    
  • Photocatalyst: Eosin Y (

    
     mol%) or Rose Bengal (
    
    
    
    mol%)
  • Oxidant: Air (Open flask) or

    
     balloon
    
  • Solvent: DMSO or Acetone/Water

  • Light Source: Blue LEDs (

    
     nm) or Green LEDs (depending on catalyst)
    
Step-by-Step Procedure
  • Setup: In a Pyrex tube, combine Quinoline (

    
     mmol), Eosin Y (
    
    
    
    mg), and
    
    
    (
    
    
    mmol).
  • Solvent: Add DMSO (

    
     mL).
    
  • Acidification: Add TFA (

    
     equiv) to activate the quinoline.
    
  • Irradiation: Place the tube approx. 2 cm from a Blue LED strip.

  • Atmosphere: The reaction requires oxygen to re-oxidize the photocatalyst and aromatize the intermediate. Stir open to air (or with an

    
     balloon for faster rates).
    
  • Reaction: Irradiate for 14–18 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMSO).

Comparative Data & Regioselectivity

The primary challenge in quinoline functionalization is distinguishing between the C2 and C4 positions.

FeatureProtocol A (Thermal/DFMS)Protocol B (Photoredox)
Primary Selectivity C2 > C4 (Electronic control)C4 > C2 (Often observed in steric encumbrance)
Reaction Time 12 - 24 Hours14 - 24 Hours
Temperature RT to

C
Ambient (Fan cooled)
Functional Group Tolerance Moderate (Avoid easily oxidizable groups)High (Tolerates aldehydes, free alcohols)
Scalability High (Gram scale easy)Low (Photon penetration limits)
Reagent Stability DFMS is bench stableSulfinates are hygroscopic

Regioselectivity Rule of Thumb:

  • C2 Position: Most reactive due to proximity to Nitrogen (inductive effect).

  • C4 Position: Reacts if C2 is blocked.

  • Acid Effect: Increasing acid concentration (or using stronger acids like

    
    ) generally increases the electrophilicity of the ring, promoting multi-functionalization.
    

Experimental Workflow Decision Tree

Use this logic to select the appropriate method for your specific drug candidate.

Workflow Start Start: Quinoline Substrate CheckFG Check Functional Groups: Are there oxidizable moieties? (Thioethers, Aldehydes) Start->CheckFG Sensitive Yes: Sensitive Substrate CheckFG->Sensitive Yes Robust No: Robust Substrate CheckFG->Robust No PhotoMethod Select Protocol B: Photoredox (Eosin Y) Sensitive->PhotoMethod ThermalMethod Select Protocol A: Thermal (DFMS + TBHP) Robust->ThermalMethod ScaleCheck Scale Requirement: > 1 Gram? PhotoMethod->ScaleCheck ScaleWarning Warning: Photoredox requires flow chemistry for scale ScaleCheck->ScaleWarning Yes Proceed Proceed with Batch ScaleCheck->Proceed No

Figure 2: Decision matrix for selecting the optimal difluoromethylation strategy based on substrate stability and scale.

Safety & Handling

  • TBHP (tert-Butyl Hydroperoxide): Potentially explosive. Never concentrate reaction mixtures containing TBHP to dryness. Always quench with reducing agent (

    
    ) before workup.
    
  • Sulfinates: Upon oxidation, these release Sulfur Dioxide (

    
    ) gas. Perform all reactions in a well-ventilated fume hood.
    
  • Zinc Salts: Toxic to aquatic life. Dispose of aqueous waste separately.

References

  • Fujiwara, Y., et al. (2012). "Practical and innate carbon–hydrogen functionalization of heterocycles."[2][3] Nature, 492, 95–99.[3] (The foundational paper for the "Baran Toolkit" and DFMS reagent).

  • Zhang, W., et al. (2020). "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis."[4] Nature Communications, 11, 638.[4] (Protocol for metal-free, visible light methodology).

  • O’Hara, F., et al. (2013). "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability."[2] Journal of the American Chemical Society, 135(32), 12122–12134.[2] (Detailed analysis of regioselectivity in Minisci reactions).

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 4-amino-3-(difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-amino-3-(difluoromethyl)quinoline, a scaffold of significant interest in medicinal chemistry, starting from a 4-bromo-3-(difluoromethyl)quinoline precursor. The difluoromethyl (CF2H) group is a crucial bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability and binding affinity through hydrogen bonding.[1] Coupled with the 4-aminoquinoline core, a privileged structure in drug discovery renowned for its role in antimalarial and anticancer agents, the target molecule represents a valuable building block for novel therapeutic development.[2][3][4] This guide focuses on the critical C-N bond formation step, detailing a robust and widely applicable palladium-catalyzed Buchwald-Hartwig amination protocol. We provide in-depth explanations for experimental choices, a complete step-by-step workflow, and a summary of expected data, designed for researchers in synthetic organic chemistry and drug development.

Introduction: The Strategic Value of the Target Scaffold

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, with approximately 25% of FDA-approved drugs containing fluorine or related motifs.[5] The difluoromethyl (CF2H) group, in particular, offers a unique combination of properties: it is a lipophilic hydrogen-bond donor, which distinguishes it from classic functional groups like hydroxyls (OH) and amines (NH).[1][6] This bioisosteric replacement can significantly improve a compound's pharmacokinetic profile.

The 4-aminoquinoline framework is equally important, forming the structural basis for a multitude of therapeutic agents, most famously the antimalarial drug chloroquine.[2][7] The synthesis of novel derivatives of this scaffold remains a high-priority area in the search for new treatments against drug-resistant pathogens and various cancers.[3][4]

This document outlines the synthesis of 4-amino-3-(difluoromethyl)quinoline. The key transformation is the conversion of a 4-bromoquinoline precursor to the desired 4-amino product. While direct C-3 difluoromethylation of a quinoline ring is a challenging and still-developing field,[5] this guide presumes the availability of the 4-bromo-3-(difluoromethyl)quinoline starting material and focuses on the subsequent, crucial amination step. The Buchwald-Hartwig amination is presented as the primary method due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods like Nucleophilic Aromatic Substitution (SNAr).[8][9]

Overall Synthetic Strategy

The synthesis is conceptualized as a two-stage process. The first stage involves the formation of the key intermediate, 4-bromo-3-(difluoromethyl)quinoline. The second, and the focus of this protocol, is the palladium-catalyzed amination at the C-4 position to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-N Bond Formation (This Protocol) A Appropriately Substituted Aniline Precursors B Quinoline Ring Formation & Functional Group Interconversion A->B e.g., Conrad-Limpach, Gould-Jacobs, etc. C 4-Bromo-3-(difluoromethyl)quinoline B->C Provides Starting Material D 4-Amino-3-(difluoromethyl)quinoline C->D Buchwald-Hartwig Amination

Figure 1: Conceptual workflow for the synthesis of the target compound.

The Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] Its development revolutionized the synthesis of aryl amines, providing a versatile tool for both academic and industrial chemists.

The catalytic cycle generally proceeds through four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the quinoline precursor, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (in this case, ammonia or an equivalent) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired 4-aminoquinoline product is expelled from the palladium center.

  • Catalyst Regeneration: The Pd(0) species is regenerated, allowing the catalytic cycle to continue.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium center and, crucially, promote the rate-limiting reductive elimination step.[8]

G Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + NH₃ PdII_Amine [L₂Pd(II)(Aryl)(NH₃)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Aryl)(NH₂) Deprotonation->PdII_Amido - H-Base⁺Br⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NH₂ (Product)

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-bromo-3-(difluoromethyl)quinoline

This protocol details the amination using ammonia, sourced from LHMDS (Lithium bis(trimethylsilyl)amide), which serves as both the ammonia source and the base. This approach is effective for the synthesis of primary aryl amines.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
4-Bromo-3-(difluoromethyl)quinoline258.072581.01.0
Palladium(II) Acetate (Pd(OAc)₂)224.504.50.020.02
XantPhos578.6823.20.040.04
Lithium bis(trimethylsilyl)amide (LHMDS)167.332511.51.5
1,4-Dioxane (Anhydrous)-5.0 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) Acetate (4.5 mg, 0.02 mmol), XantPhos (23.2 mg, 0.04 mmol), and 4-bromo-3-(difluoromethyl)quinoline (258 mg, 1.0 mmol).

    • Scientist's Note: The use of a pre-catalyst or the in-situ formation of the active Pd(0) species is critical. Here, Pd(OAc)₂ is reduced in situ. The ligand-to-metal ratio is typically 1.5:1 to 2:1 to ensure catalyst stability and activity.

  • Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the catalyst complex. The solution should become homogeneous.

  • Base and Amine Source Addition: In a separate, dry vial under an inert atmosphere, weigh Lithium bis(trimethylsilyl)amide (LHMDS) (251 mg, 1.5 mmol). Carefully add the solid LHMDS to the reaction flask in one portion.

    • Scientist's Note: LHMDS is highly hygroscopic and should be handled under strictly anhydrous conditions. It serves a dual role: as a strong, non-nucleophilic base to deprotonate the coordinated amine and as a source of ammonia upon reaction with trace water or through other pathways.

  • Reaction Conditions: Seal the Schlenk flask and place it in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.

  • Workup: a. Remove the flask from the oil bath and allow it to cool to room temperature. b. Quench the reaction by slowly adding 5 mL of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). d. Combine the organic layers and wash with brine (1 x 20 mL). e. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 20% to 50% ethyl acetate in hexanes, is typically effective for isolating the desired product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 4-amino-3-(difluoromethyl)quinoline as a solid. The structure and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Safety Considerations

  • Low or No Conversion: This may be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The quality of the palladium source and ligand is paramount.

  • Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with hydrogen. This can be minimized by ensuring efficient coupling through the proper choice of ligand and base.

  • Safety:

    • Palladium compounds are toxic and should be handled with care in a fume hood.

    • LHMDS is a strong base and is corrosive. Avoid contact with skin and eyes.

    • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN20 Reaction of -Trifluoromethylstyrenes Bearing Imine Moieties.Organic Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/ol034335y]
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.oaji.net. [URL: https://oaji.net/articles/2023/1023-1673323086.pdf]
  • 2-(Difluoromethyl)quinoline.Benchchem. [URL: https://www.benchchem.com/product/b1016893]
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.Vietnam Journal of Science, Technology and Engineering. [URL: https://vjste.vn/index.php/vjste/article/view/394]
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7424699/]
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.DeRisi Lab, UCSF. [URL: https://derisilab.ucsf.edu/data/publication/29/2004_Bioorganic_and_Medicinal_Chemistry.pdf]
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies.Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1378385/full]
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies.PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10987977/]
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.MDPI. [URL: https://www.mdpi.com/1422-8599/2020/4/M1214]
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26473363/]
  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS.The University of Liverpool Repository. [URL: https://livrepository.liverpool.ac.uk/651/1/Mischem_Apr_2006.pdf]
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07185c]
  • Buchwald–Hartwig amination.Wikipedia. [URL: https://en.wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series. [URL: https://www.iipseries.org/full_text/book-chapter/?id=1295&title=SYNTHESIS-OF-QUINOLINE-AND-ITS-DERIVATIVES-USING-VARIOUS-NAME-REACTIONS-AN-OVERVIEW]
  • 4-Bromoquinoline synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/3964-04-3.htm]
  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates.PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10210214/]
  • Buchwald-Hartwig Amination.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10177264/]
  • A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01614e]
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Preparation of 4-(bromomethyl)quinoline.PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-bromomethyl-quinoline]
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b05159]
  • Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane.ScienceOpen. [URL: https://www.scienceopen.com/document?vid=f7808796-0c6d-495d-910a-3d238f450974]
  • Nucleophilic Aromatic Substitution EXPLAINED!YouTube. [URL: https://www.youtube.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.ResearchGate. [URL: https://www.researchgate.net/publication/262575823_A_Selective_Synthesis_of_4-Bromoisoquinoline_and_4-Bromoisquinolone]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75121624382556277914f]
  • Functionality elaboration of 4-bromo-quinolines.ResearchGate. [URL: https://www.researchgate.

Sources

Application Note: Comprehensive Purity Assessment of 4-Bromo-3-(difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the analytical control strategy for 4-Bromo-3-(difluoromethyl)quinoline , a critical heterocyclic building block often used in the synthesis of kinase inhibitors and antimalarial scaffolds.

The simultaneous presence of a basic quinoline nitrogen, a labile bromine atom, and a lipophilic difluoromethyl (


) group presents a unique "Analytical Triad" of challenges:
  • Peak Tailing: The basic nitrogen (pKa

    
     4.2) interacts with residual silanols on standard HPLC columns.
    
  • Halogen Exchange/Loss: The C4-Bromine is susceptible to photolytic debromination or hydrolysis.

  • Fluorine Quantitation: The

    
     moiety offers a unique handle for orthogonal purity assessment via 
    
    
    
    NMR, bypassing UV extinction coefficient variations.
Analyte Characteristics
ParameterValue (Approximate)Analytical Implication
Formula

Monoisotopic Mass: 256.96 / 258.96 (1:1 ratio)
LogP 3.1 – 3.5Moderately lipophilic; requires high organic % in LC.
Basicity Quinoline N (pKa ~4.2)Protonated at acidic pH; Neutral at pH > 6.
UV Max ~230 nm, ~315 nmDual-wavelength monitoring recommended.

Primary Purity Protocol: High-pH UHPLC-PDA-MS

Rationale: Standard acidic mobile phases (Formic Acid/TFA) protonate the quinoline nitrogen (


). This charged species interacts ionically with the stationary phase, causing severe peak tailing and poor resolution of impurities.
Solution:  We utilize a High-pH (pH 10)  strategy. By operating well above the pKa, the quinoline remains uncharged (neutral), ensuring sharp peak symmetry and maximizing hydrophobic retention on the C18 ligand.
Chromatographic Conditions
  • System: UHPLC coupled with PDA and Single Quadrupole MS.

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Phenomenex Gemini-NX C18 .

    • Why: These columns utilize hybrid particles (bridged ethyl hybrid) stable up to pH 12, preventing column dissolution which occurs with standard silica at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40 °C.

Gradient Profile
Time (min)% A% BEvent
0.0955Equilibration
1.0955Injection hold
10.0595Linear Gradient
12.0595Wash
12.1955Re-equilibration
Detection Parameters
  • UV: 254 nm (primary), 215 nm (impurities lacking conjugation).

  • MS: ESI Positive Mode.

    • Scan Range: 100–600 m/z.

    • Key Signal: Look for the characteristic 1:1 doublet at m/z 258/260

      
      .
      
System Suitability Limits (Self-Validating)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic quinolines).
  • Resolution (

    
    ): 
    
    
    
    between Main Peak and nearest impurity (likely des-bromo analog).
  • Precision: RSD

    
     for retention time (n=6).
    

Orthogonal Assay Protocol: qNMR

Rationale: Chromatographic purity assumes all components have similar UV responses, which is often false for synthetic intermediates. Quantitative NMR (qNMR) using the fluorine signal provides an absolute assay value that is traceable to SI units and independent of UV chromophores.

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Probe:

    
    -tunable probe (e.g., BBFO).
    
  • Solvent:

    
     (Preferred for solubility) or 
    
    
    
    .
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or similar).

    • Why: High purity, non-volatile, and its signal (

      
      ) does not overlap with the analyte's 
      
      
      
      signal.
Acquisition Parameters
  • Pulse Sequence: Inverse gated decoupling (to suppress NOE if

    
     decoupling is used, though often not necessary for 
    
    
    
    if relaxation is sufficient).
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds. (Crucial: Fluorine
    
    
    relaxation times are long; insufficient delay causes under-quantification).
  • Scans: 32 or 64 (to achieve S/N > 150).

  • Spectral Width: Ensure coverage from -50 ppm to -150 ppm.

Data Analysis
  • IS Signal: Singlet at

    
     (Integration = 6F).
    
  • Analyte Signal: Doublet at

    
     (Integration = 2F).
    
  • Calculation:

    
    
    
    • Where

      
       = Integration, 
      
      
      
      = Number of F atoms,
      
      
      = Molar Mass,
      
      
      = Weight,
      
      
      = Purity.

Impurity Profiling & Troubleshooting

The synthesis of 3-difluoromethyl quinolines often involves radical difluoromethylation. Be alert for these specific impurities:

Impurity TypeStructure/OriginDetection Method
Des-bromo 3-(difluoromethyl)quinolineLC-MS (m/z 180). Elutes before main peak.
Regioisomer 4-Bromo-2-(difluoromethyl)quinoline

NMR (Shift difference > 2 ppm).
Hydrolysis 4-Bromoquinoline-3-carbaldehydeLC-UV (Aldehyde UV shift). Occurs if

is unstable.

Workflow Visualization

The following diagrams illustrate the logical flow for purity assessment and the decision process for method development.

Diagram 1: Integrated Purity Assessment Workflow

PurityWorkflow Start Crude 4-Bromo-3-(difluoromethyl)quinoline LC_Screen Step 1: UHPLC-MS Screening (High pH Method) Start->LC_Screen Purity_Check LC Purity > 95%? LC_Screen->Purity_Check Purification Prep-HPLC / Recrystallization Purity_Check->Purification No qNMR Step 2: 19F qNMR Assay (Absolute Content) Purity_Check->qNMR Yes Purification->LC_Screen Re-test GC_Headspace Step 3: GC-Headspace (Residual Solvents) qNMR->GC_Headspace Final_COA Generate Certificate of Analysis (ID, Purity, Assay) GC_Headspace->Final_COA

Caption: Logical workflow for the sequential characterization of the analyte, ensuring material quality before release.

Diagram 2: HPLC Method Development Logic for Basic Quinolines

HPLC_Logic Input Basic Analyte (Quinoline Core) PH_Decision Select pH Strategy Input->PH_Decision Low_PH Low pH (Formic Acid) Protonated (QH+) PH_Decision->Low_PH Standard Screening High_PH High pH (Ammonium Bicarb) Neutral (Q) PH_Decision->High_PH Recommended Col_Low Column: CSH or Polar Embedded (Repels + charge) Low_PH->Col_Low Col_High Column: Hybrid (BEH/Gemini) (Resists dissolution) High_PH->Col_High Result_Low Good MS Sensitivity Risk of Tailing Col_Low->Result_Low Result_High Perfect Peak Shape Max Retention Col_High->Result_High

Caption: Decision tree highlighting why High pH chromatography is the preferred route for quinoline analysis.

References

  • Tung, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Link]

  • Pharma Knowledge Forum . (2024).[2] How to Develop HPLC Method for Basic Compounds. [Link]

  • BIPM / NMIJ . (2024).[3] Certified Reference Materials for 19F Quantitative NMR. [Link]

  • SIELC Technologies . Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Truong, T. T., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank. [Link][4][5][6][7]

Sources

Application Notes and Protocols: 4-Bromo-3-(difluoromethyl)quinoline as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including anticancer, antimalarial, and anti-inflammatory agents.[1][2][3][4][5] Its rigid, bicyclic aromatic system provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets.[6][7] The strategic functionalization of the quinoline core is therefore a critical aspect of modern drug design.[8][9]

The introduction of fluorine-containing motifs into drug candidates has become a powerful strategy for optimizing pharmacokinetic and pharmacodynamic properties.[10] The difluoromethyl (-CF2H) group, in particular, offers a unique set of characteristics that make it highly advantageous. It acts as a bioisosteric replacement for hydroxyl, thiol, or amine groups, enhancing metabolic stability and membrane permeability.[11] Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety can also function as a weak hydrogen bond donor, which can lead to improved binding affinity and selectivity for target proteins.[10][11]

This guide focuses on the utility of 4-Bromo-3-(difluoromethyl)quinoline , a building block that synergistically combines the desirable features of the quinoline scaffold and the difluoromethyl group. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid generation of compound libraries for drug discovery programs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₆BrF₂NPubChem
Molecular Weight 258.06 g/mol PubChem[2]
XLogP3 3.5PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]

Synthesis of 4-Bromo-3-(difluoromethyl)quinoline

The synthesis of the title compound can be envisioned through a two-step process: direct C-3 difluoromethylation of a quinoline precursor followed by bromination, or by constructing the quinoline ring with the desired substituents already in place. A plausible synthetic route is outlined below, based on established methodologies for direct difluoromethylation and quinoline synthesis.[10][12]

Protocol 1: Synthesis of 3-(Difluoromethyl)quinoline

This protocol is adapted from a novel method for the direct C-3 difluoromethylation of quinoline.[10]

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Quinoline, AgNO3, and K2S2O8 in a flask solvents Add Acetonitrile and Water reagents->solvents add_reagent Introduce Difluoroacetic Acid (CF2HCOOH) solvents->add_reagent react Stir at 50°C for 6 hours add_reagent->react quench Dilute with H2O and saturated NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Silica Gel Flash Column Chromatography extract->purify product Obtain 3-(Difluoromethyl)quinoline purify->product

Caption: Workflow for the synthesis of 3-(Difluoromethyl)quinoline.

Materials:

  • Quinoline (1.0 eq.)

  • Silver Nitrate (AgNO₃) (0.2 eq.)

  • Potassium Persulfate (K₂S₂O₈) (2.0 eq.)

  • Difluoroacetic Acid (CF₂HCOOH) (2.0 eq.)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 10 mL round-bottom flask, add quinoline (1.0 eq.), silver nitrate (0.2 eq.), and potassium persulfate (2.0 eq.).[10]

  • Add acetonitrile (1 mL) and water (0.5 mL) to the flask.[10]

  • Introduce difluoroacetic acid (2.0 eq.) to the mixture.[10]

  • Stir the reaction mixture at 50°C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Add saturated sodium bicarbonate solution (20 mL) to quench the reaction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to afford 3-(difluoromethyl)quinoline.[10]

Protocol 2: Bromination of 3-(Difluoromethyl)quinoline

A subsequent bromination at the 4-position can be achieved using standard brominating agents. The electron-withdrawing nature of the difluoromethyl group may influence the regioselectivity of this reaction.

Materials:

  • 3-(Difluoromethyl)quinoline (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.1 eq.)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Round-bottom flask, protected from light

  • Magnetic stirrer

Procedure:

  • Dissolve 3-(difluoromethyl)quinoline in the chosen anhydrous solvent in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq.) to the solution in portions at room temperature, while protecting the reaction from light.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-Bromo-3-(difluoromethyl)quinoline.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of the quinoline ring is a prime site for derivatization using powerful palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C, C-N, and C-S bonds, providing access to a vast chemical space for structure-activity relationship (SAR) studies.

Protocol 3: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures, which are common motifs in kinase inhibitors.[13][14]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 4-Bromo-3-(difluoromethyl)quinoline, Boronic Acid, Catalyst, and Base in a Schlenk flask inert Evacuate and backfill with Argon/Nitrogen (3x) reagents->inert solvent Add degassed solvent mixture inert->solvent heat Heat mixture to 80-100°C with vigorous stirring solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature and dilute with Ethyl Acetate and Water monitor->cool extract Separate layers and extract aqueous phase cool->extract purify Purify by Column Chromatography extract->purify product Obtain 4-Aryl-3-(difluoromethyl)quinoline purify->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-3-(difluoromethyl)quinoline (1.0 eq.)

  • Arylboronic acid or ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[14]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)[14]

  • Degassed solvent (e.g., 1,4-Dioxane/Water or Toluene)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 4-Bromo-3-(difluoromethyl)quinoline (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).[14]

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki Coupling of Bromo-Aromatics:

Aryl BromideCatalyst SystemBaseSolventYield (%)
4-BromoacetophenonePd(II)-N₂O₂ complexNa₂CO₃DMA>95
3-BromoquinolinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85-95
8-Bromo-2,4-dichloro-7-methoxy-quinolinePd(PPh₃)₄K₂CO₃MeCN/H₂O77

This table provides context for typical Suzuki coupling conditions and expected yields for related substrates.[13][14][15]

Protocol 4: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone for synthesizing arylamines, which are key components of many kinase inhibitors that target the ATP-binding hinge region.[1][16][17]

Materials:

  • 4-Bromo-3-(difluoromethyl)quinoline (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 4 mol%)[16]

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq.)[18][19]

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.

  • Add 4-Bromo-3-(difluoromethyl)quinoline and the anhydrous solvent.

  • Add the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.[20]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 5: Sonogashira Coupling (C-C Bond Formation with Alkynes)

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can participate in further transformations or act as a structural element in its own right.[21][22]

Materials:

  • 4-Bromo-3-(difluoromethyl)quinoline (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)[22]

  • Copper(I) iodide (CuI, 1.5 mol%)[22]

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine)[22]

  • Anhydrous solvent (e.g., Toluene or THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-Bromo-3-(difluoromethyl)quinoline, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed, as indicated by TLC.[22]

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Drug Discovery

The 4-anilinoquinoline scaffold is a well-established hinge-binder motif found in numerous FDA-approved kinase inhibitors, such as lapatinib and erlotinib.[1] The strategic placement of the difluoromethyl group at the C-3 position can influence the conformation of the anilino group at C-4, potentially leading to novel interactions within the ATP-binding pocket and improved selectivity profiles.

Conceptual Signaling Pathway and Target Interaction:

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor 4-Anilino-3-(difluoromethyl) quinoline Derivative Inhibitor->Receptor Binds to ATP Pocket

Caption: Inhibition of a receptor tyrosine kinase by a quinoline derivative.

By employing the synthetic protocols described above, researchers can rapidly generate a library of 4-substituted-3-(difluoromethyl)quinoline derivatives. For instance, a Suzuki coupling with various (hetero)arylboronic acids or a Buchwald-Hartwig amination with a diverse set of anilines can systematically probe the SAR of the C-4 position, leading to the identification of potent and selective kinase inhibitors.[8]

Conclusion

4-Bromo-3-(difluoromethyl)quinoline is a high-potential building block for drug discovery. It combines the privileged quinoline scaffold with the beneficial properties of the difluoromethyl group. The bromine atom at the 4-position provides a versatile handle for diversification through robust and well-established palladium-catalyzed cross-coupling reactions. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage this valuable synthon in their quest for novel therapeutics, particularly in the area of kinase inhibitor development.

References

  • Asquith, C. R. M., Lait, T. M., Tizzard, G. J., & Williams, R. S. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1163. [Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. BenchChem Technical Guides.
  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

  • Asquith, C. R. M., et al. (2020). Analogs for further investigation of quinoline pharmacophore. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 135234324, 6-Bromo-4-(difluoromethyl)quinoline. PubChem. Retrieved February 24, 2026, from [Link].

  • de Oliveira, M. A. L., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. [Link]

  • ResearchGate. (2020). Examples of difluoromethyl use in kinase inhibitors (4,5). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107387588, 3-[4-(Bromomethyl)-2,6-difluorophenoxy]quinoline. PubChem. Retrieved February 24, 2026, from [Link].

  • Thesis. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • Jin, F., & Yang, T. (2019). Functionality elaboration of 4-bromo-quinolines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]

  • Li, J., & Geng, R. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Singh, U. P., & Gaikwad, A. K. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Request PDF. (2026). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 24, 2026, from [Link]

  • Reissig, H.-U., & Zimmer, R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

  • Kumar, A., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 22(23), 2736-2759. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Sains Malaysiana, 51(9), 2943-2955. [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(12), 3121. [Link]

  • Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(23), 7848-7858. [Link]

  • Panchal, P. S., & Vaghela, R. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-3-(difluoromethyl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers optimizing the synthesis of 4-Bromo-3-(difluoromethyl)quinoline . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the difluoromethyl group acts as a lipophilic hydrogen bond donor bioisostere.

The guide prioritizes the Vilsmeier-Haack / Deoxyfluorination pathway, as it offers the most reliable regiocontrol compared to radical functionalization methods.

Case ID: SYN-Q-4Br3CF2H Status: Operational Guide Support Level: Senior Application Scientist

Synthetic Route Overview

To achieve high yield and purity, we recommend a Two-Stage Convergent Protocol . Direct difluoromethylation of 4-bromoquinoline is often plagued by low regioselectivity (C-2 vs C-3) and lability of the C-Br bond under radical conditions.

The Recommended Pathway (Vilsmeier-Deoxyfluorination)
  • Functionalization : Vilsmeier-Haack formylation of 4-hydroxyquinoline using POBr₃ to simultaneously install the C-3 aldehyde and convert the C-4 hydroxyl to a bromide.

  • Fluorination : Nucleophilic deoxyfluorination of the aldehyde using DAST (or Deoxo-Fluor®) to generate the difluoromethyl group.

Workflow Diagram

SynthesisWorkflow Start 4-Hydroxyquinoline Step1 Step 1: Vilsmeier-Haack (POBr3, DMF, 0°C to 80°C) Start->Step1 Inter Intermediate: 4-Bromo-3-quinolinecarboxaldehyde Step1->Inter Simultaneous Bromination/Formylation Step2 Step 2: Deoxyfluorination (DAST, DCM, 0°C) Inter->Step2 End Target: 4-Bromo-3-(difluoromethyl)quinoline Step2->End CF2 Formation

Caption: Figure 1. Convergent synthesis pathway utilizing POBr₃ for dual-functionalization followed by selective fluorination.

Critical Protocol & Optimization

Step 1: Synthesis of 4-Bromo-3-quinolinecarboxaldehyde

The Challenge: The standard Vilsmeier reagent (POCl₃/DMF) yields the chloro analog. To get the bromo analog directly, Phosphorus Oxybromide (POBr₃) must be used.[1]

Optimized Protocol:

  • Reagent Prep: Dissolve anhydrous DMF (3.0 equiv) in dry CHCl₃ or DCE. Cool to 0°C.[2]

  • Activation: Add POBr₃ (2.5 equiv) portion-wise under Ar. Critical: Allow the white Vilsmeier salt to precipitate fully (approx. 30 min).

  • Addition: Add 4-hydroxyquinoline (1.0 equiv) as a solid or slurry.

  • Reaction: Heat to reflux (approx. 80°C) for 4-6 hours.

  • Quench: Pour onto crushed ice/NaOAc. Do not use strong base immediately to avoid hydrolyzing the bromide.

Yield Optimization Table:

ParameterStandard ConditionOptimized ConditionImpact on Yield
Halogen Source POCl₃POBr₃ Enables direct Br-installation; avoids difficult Cl→Br exchange.
Solvent DMF (Neat)DCE or CHCl₃ Improves thermal control; reduces tar formation.
Quench pH pH > 10 (NaOH)pH 7-8 (NaOAc) Prevents hydrolysis of C4-Br back to OH.
Step 2: Deoxyfluorination to 4-Bromo-3-(difluoromethyl)quinoline

The Challenge: DAST is thermally unstable and can cause defluorination or polymerization if the exotherm is uncontrolled.

Optimized Protocol:

  • Setup: Dissolve the aldehyde intermediate in anhydrous CH₂Cl₂ in a Teflon or HDPE vessel (glass is acceptable if anhydrous, but etching can occur).

  • Addition: Cool to 0°C . Add DAST (2.2 equiv) dropwise. Rate limit: Maintain internal temp < 5°C.

  • Reaction: Warm to RT and stir for 12-16 hours.

  • Quench: Inverse quench! Drop the reaction mixture slowly into saturated NaHCO₃ at 0°C. Never add water to the DAST mixture.

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Aldehyde Synthesis)

Symptom: Recovery of starting material (4-hydroxyquinoline) or formation of 4-bromoquinoline (without formyl group).

  • Root Cause A: Moisture in DMF. The Vilsmeier reagent (bromoiminium salt) hydrolyzes instantly in the presence of water.

    • Fix: Distill DMF over CaH₂ or use "Anhydrous/SureSeal" grade.

  • Root Cause B: Old POBr₃. POBr₃ degrades to phosphoric acid and HBr over time.

    • Fix: Reagent must be a white/pale yellow solid.[1] If orange/red liquid is present, discard.

  • Root Cause C: Insufficient Heating. The formylation at C-3 requires overcoming the deactivating effect of the pyridine ring.

    • Fix: Ensure reflux temperature is maintained for at least 4 hours.

Issue 2: C-4 Bromide Hydrolysis

Symptom: Product reverts to 4-hydroxy-3-(difluoromethyl)quinoline during workup.

  • Root Cause: The C-4 position is activated for nucleophilic aromatic substitution (SɴAr). Strong bases (NaOH, KOH) or prolonged exposure to aqueous acid will displace the bromide.

  • Fix: Use Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) for buffering. Keep workup time short and cold.

Issue 3: DAST "Explosion" or Darkening

Symptom: Violent bubbling, black tar formation, or loss of aldehyde.

  • Root Cause: Uncontrolled exotherm or presence of residual water.

  • Fix:

    • Dry the aldehyde intermediate thoroughly (azeotrope with toluene).

    • Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) as a more thermally stable alternative to DAST.[3]

    • Conduct the reaction in Dichloromethane (DCM) rather than THF (THF can polymerize with DAST).

Decision Tree for Low Yields

Troubleshooting Start Problem: Low Overall Yield StepCheck Which step failed? Start->StepCheck Step1Fail Step 1: Aldehyde Formation StepCheck->Step1Fail No Aldehyde Step2Fail Step 2: Fluorination StepCheck->Step2Fail No CF2H Product CheckReagent Is POBr3 white solid? Step1Fail->CheckReagent CheckQuench Did you quench into water? Step2Fail->CheckQuench CheckMoisture Was DMF anhydrous? CheckReagent->CheckMoisture Yes Action1 Replace POBr3. Verify DMF dryness. CheckReagent->Action1 No (Orange/Wet) CheckMoisture->Action1 No/Unsure CheckTemp Was temp kept < 5°C? CheckQuench->CheckTemp No Action2 Use Inverse Quench (Mix into NaHCO3). CheckQuench->Action2 Yes (Dangerous) Action3 Switch to Deoxo-Fluor or XtalFluor-E. CheckTemp->Action3 No (Overheated)

Caption: Figure 2. Diagnostic decision tree for isolating yield-limiting factors.

Frequently Asked Questions (FAQ)

Q: Can I use POCl₃ and then switch the Chlorine to Bromine? A: While possible, it is inefficient. Converting 4-chloroquinoline to 4-bromoquinoline requires harsh conditions (e.g., HBr/AcOH reflux or PBr₃ melt) that may degrade the aldehyde or difluoromethyl group. Using POBr₃ in the Vilsmeier step is the most atom-economical "one-pot" functionalization [1].

Q: Is the difluoromethyl group stable to Suzuki coupling conditions? A: Yes. The CF₂H group is generally stable under standard Pd-catalyzed cross-coupling conditions (basic carbonate/phosphate buffers). However, avoid strong amide bases (LDA, LiTMP) which can deprotonate the CF₂H proton (pKa ~25-30), leading to defluorination [2].

Q: DAST is unavailable/restricted. What are the alternatives? A:

  • Deoxo-Fluor® : Safer, higher thermal stability.

  • XtalFluor-E® : A crystalline salt, safer than liquid DAST, but requires an activator (e.g., DBU or HF-amine) [3].

  • Difluoroacetic acid radical coupling : As described by Truong et al. (2024), this is a direct C-H functionalization method, but it may require optimization to prevent debromination at the C-4 position [4].

References

  • Vilsmeier-Haack Reaction Mechanisms : Jones, G., & Stanforth, S. P. (2000).[4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8][9]

  • Difluoromethyl Group Properties : Hu, J., Zhang, W., & Ni, C. (2021). Synthesis of Difluoromethylated Compounds. Science of Synthesis.

  • Deoxyfluorination Reagents : Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions. Synthesis.

  • Direct C-3 Difluoromethylation : Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.

Sources

Preventing dehalogenation during reactions with 4-bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation (Hydrodehalogenation) in 4-Bromoquinoline Scaffolds Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide v2.4

Executive Summary: The C4-Instability Paradox

4-Bromoquinolines present a unique synthetic challenge. While the C4 position is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring, this same electronic poverty makes the resulting organometallic intermediates highly susceptible to hydrodehalogenation (reduction to quinoline).

This guide addresses the three primary failure modes where the bromine atom is lost to a hydrogen atom (H) rather than the desired nucleophile:

  • Pd-Catalyzed Cross-Couplings (Suzuki/Buchwald):

    
    -hydride elimination from bases or solvents.
    
  • Lithium-Halogen Exchange: Protonation of the transient lithio-species or benzyne formation.

  • Radical Pathways: Solvent H-atom abstraction during high-temperature cycles.

Mechanistic Diagnostics (The "Why")

To prevent dehalogenation, you must visualize the "off-ramp" where the reaction leaves the productive catalytic cycle.

Diagram 1: The Competitive Pathway

This diagram illustrates how a Palladium-Hydride (Pd-H) species intercepts the oxidative addition complex, leading to the unwanted reduced product.

DehalogenationMechanism Start 4-Bromoquinoline OxAdd Oxidative Addition Complex (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Productive Path) OxAdd->TransMet Fast w/ Bulky Ligands PdH_Species Pd-H Species (Palladium Hydride) OxAdd->PdH_Species Ligand Exchange RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regen Product Desired Product (4-Substituted Quinoline) RedElim->Product HydrideSource Hydride Source (Alkoxide Base / Alcohol) HydrideSource->PdH_Species β-Hydride Elim SideProduct Side Product (Quinoline / Ar-H) PdH_Species->SideProduct Reductive Elim (H)

Caption: Figure 1. The kinetic competition between productive transmetallation (green) and destructive hydrodehalogenation (red).

Module A: Palladium-Catalyzed Couplings (Suzuki & Buchwald)

The Core Problem: The Base & Ligand Mismatch

In 4-bromoquinoline couplings, dehalogenation is frequently caused by alkoxide bases (e.g., NaOEt, NaOiPr) acting as hydride donors via


-hydride elimination. If the transmetallation step is slow (due to sterics or low boronic acid solubility), the Pd-Ar intermediate waits, eventually reacting with the base to form Ar-H.
Protocol 1: The "Non-Reductive" Suzuki Coupling

Objective: Couple 4-bromoquinoline with an aryl boronic acid while suppressing Ar-H formation (<5%).

Reagents:

  • Substrate: 4-Bromoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%)

    • Why: Biaryl phosphine ligands (Buchwald type) create a steric pocket that accelerates reductive elimination, "beating" the rate of dehalogenation [1].

  • Base: K₃PO₄ (3.0 equiv) or CsF (3.0 equiv)

    • Why: Inorganic bases lack

      
      -hydrogens, removing the primary source of Pd-H formation [2].
      
  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1).

    • Note: Strictly degas solvents. Oxygen promotes homocoupling and catalyst decomposition.

Step-by-Step Workflow:

  • Charge Solids: Add Pd(OAc)₂, Ligand, Boronic Acid, Base, and 4-Bromoquinoline to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent via syringe.

  • Activation: Heat to 80°C (Do not exceed 100°C unless necessary).

    • Troubleshooting: If conversion is low at 80°C, add 0.5 equiv more boronic acid rather than increasing temp.

  • Workup: Cool to RT. Filter through Celite.[1] Analyze crude via LCMS (Look for M-Br+H mass).

FAQ: Troubleshooting Pd-Couplings
SymptomProbable CauseCorrective Action
>20% Dehalogenated Product (Ar-H) Hydride donor present (likely the base).Switch base from NaOtBu/NaOEt to K₃PO₄ or K₂CO₃ .
>20% Dehalogenated Product (Ar-H) Solvent acting as H-donor (e.g., Ethanol/Isopropanol).Switch to Toluene or Dioxane . Avoid primary/secondary alcohols.
Starting Material Stalled (No Rxn) Oxidative addition failed or Catalyst poisoning.4-Bromoquinolines can coordinate Pd via the Nitrogen.[2] Use pre-formed catalyst (e.g., XPhos Pd G3) to ensure ligation.
Product + Homocoupling Oxygen in system.Improve degassing (Freeze-Pump-Thaw x3).

Module B: Lithium-Halogen Exchange

The Core Problem: The "Warm" Death

4-Lithioquinolines are thermally unstable. Unlike phenyllithium, they can decompose even at -70°C. Furthermore, if the electrophile addition is slow, the lithiated species will protonate (from trace moisture) or undergo nucleophilic attack by the butyl bromide byproduct.

Protocol 2: The "In-Situ" Trap (Barbier Conditions)

Objective: Lithiate and trap 4-bromoquinoline without protonation. Standard Sequential Method: Add nBuLi → Wait → Add Electrophile (High risk of dehalogenation). Recommended Barbier Method: Mix Substrate + Electrophile → Add nBuLi (Zero lifetime for free Ar-Li).

Reagents:

  • Substrate: 4-Bromoquinoline (1.0 equiv)

  • Electrophile: (e.g., Benzaldehyde, TMSCl) (1.2 equiv)

    • Constraint: Electrophile must be compatible with nBuLi (e.g., ketones/aldehydes are okay if addition is extremely fast and temp is low, but TMSCl/Borates are best for this method).

  • Reagent: n-BuLi (1.1 equiv) or t-BuLi (2.1 equiv)

  • Solvent: Anhydrous THF or Et₂O.

Step-by-Step Workflow:

  • Cryo-Cooling: Cool a solution of 4-bromoquinoline AND the electrophile (e.g., Triisopropyl borate for boronic ester synthesis) in THF to -78°C .

  • Rapid Addition: Add n-BuLi dropwise down the side of the flask over 5 minutes.

    • Mechanism:[2][3][4][5][6][7] The Lithium-Halogen exchange is faster than the reaction of nBuLi with the borate ester. The resulting 4-Li-Quinoline is immediately trapped by the surrounding electrophile [3].

  • Quench: While still at -78°C, quench with acidic methanol or NH₄Cl solution.

  • Warm: Allow to warm to RT only after quench.

Decision Support: Workflow Logic

Use this logic flow to determine your optimization strategy.

OptimizationLogic Start Start: Reaction Failed CheckLCMS Check LCMS: Is Ar-H (De-Br) present? Start->CheckLCMS YesDehal Yes: >10% Dehalogenation CheckLCMS->YesDehal NoDehal No: Just SM remaining CheckLCMS->NoDehal CheckBase Are you using Alkoxide Base? (NaOtBu, NaOEt) YesDehal->CheckBase CheckCat Is Catalyst Active? NoDehal->CheckCat SwitchBase Switch to K3PO4 or CsF CheckBase->SwitchBase Yes CheckSolvent Is solvent an Alcohol? CheckBase->CheckSolvent No SwitchSolvent Switch to Toluene/Dioxane CheckSolvent->SwitchSolvent Yes CheckLigand Is Ligand simple? (PPh3) CheckSolvent->CheckLigand No SwitchLigand Switch to XPhos/SPhos (Accelerate Red. Elim.) CheckLigand->SwitchLigand Yes SwitchPreCat Use G3/G4 Pre-catalysts (Overcome N-poisoning) CheckCat->SwitchPreCat

Caption: Figure 2. Troubleshooting logic tree for 4-bromoquinoline coupling failures.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Navarro, O., et al. (2004).[5][7][8] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[5][8] Journal of Organic Chemistry. [Link][5][8]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 4-Substituted Quinolines. Journal of Organic Chemistry. [Link]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Suzuki Mechanism). [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Quinoline Difluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of the difluoromethyl (CF₂H) group into the quinoline scaffold is a pivotal strategy in medicinal chemistry, often enhancing the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] However, transitioning from a bench-scale reaction to a larger, preparative scale introduces a unique set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming the hurdles of scaling up quinoline difluoromethylation.

Troubleshooting Guide: From Milligrams to Multigrams

This section addresses specific issues you may encounter during the scale-up of your quinoline difluoromethylation reaction in a question-and-answer format, focusing on the "why" behind the proposed solutions.

Issue 1: My reaction works perfectly on a small scale, but the yield drops significantly upon scale-up.

This is a common and multifaceted problem. Let's break down the potential causes and solutions.

Q1: I've increased all my reagents proportionally, but the reaction is sluggish and gives a low yield. What could be the issue?

A1: Direct proportional scaling often fails to account for changes in mass and heat transfer dynamics.[3][4] Several factors could be at play:

  • Inefficient Mixing: In a larger flask, simple magnetic stirring may not be sufficient to maintain a homogeneous reaction mixture. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: For larger volumes, switch to overhead mechanical stirring. Ensure the stirrer blade is appropriately sized for the vessel to create a vortex and ensure thorough mixing.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reaction scale increases.[3] This means that it's harder to both heat and cool the reaction mixture efficiently. If your reaction is exothermic, poor heat dissipation can lead to thermal runaway and byproduct formation.[3][5]

    • Solution: Monitor the internal reaction temperature using a thermocouple. Do not rely on the temperature of the heating mantle or oil bath. For exothermic reactions, consider slower, portion-wise addition of reagents to control the temperature. Have a cooling bath on standby.[5]

  • Reagent Addition Order and Rate: On a small scale, adding a reagent all at once might be fine. On a larger scale, this can lead to a rapid exotherm or high local concentrations.

    • Solution: Add critical reagents, especially radical initiators or strong bases, slowly via a syringe pump or dropping funnel. This maintains a low, steady concentration of the reactive species.

Q2: My reaction is turning dark, and I'm seeing a lot of unidentified byproducts by TLC and LC-MS. What's happening?

A2: The formation of dark, tarry materials and multiple byproducts on scale-up often points to decomposition of starting materials, reagents, or the desired product.

  • Thermal Instability: As mentioned, poor heat transfer can lead to overheating. Quinolines and some difluoromethylating reagents can be sensitive to high temperatures.

    • Solution: Re-evaluate the reaction temperature. It's possible a lower temperature for a longer duration will provide a better outcome on a larger scale. Perform a small-scale experiment at a slightly lower temperature to test this hypothesis.

  • Atmospheric Control: While some modern difluoromethylation reactions are robust enough to be run in open-flask conditions on a small scale, trace amounts of oxygen and moisture can become significant inhibitors or side-reactants at a larger scale.[6][7]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and flame-dry your glassware before use.[8]

  • Radical-Induced Polymerization: If you are using a radical-based difluoromethylation method, high concentrations of the radical initiator or the CF₂H radical itself can lead to unwanted polymerization pathways.[9]

    • Solution: In addition to slow addition of the initiator, consider using a slightly lower stoichiometry of the initiator on a larger scale.

Frequently Asked Questions (FAQs)

Q1: Which difluoromethylating reagent is best suited for the scale-up of quinoline difluoromethylation?

A1: The "best" reagent is highly dependent on your specific quinoline substrate, the desired regioselectivity, and your available equipment. Here's a comparative overview of common reagents:

ReagentCommon Name/AcronymTypical ConditionsAdvantagesChallenges for Scale-Up
Zinc(difluoromethanesulfinate)DFMS, Baran's ReagentRadical initiation (e.g., with t-BuOOH)[6][10]Operationally simple, often good functional group tolerance, commercially available.[7]Can require a second addition of reagents for full conversion[6], potential for exotherms with the initiator.
(Difluoromethyl)trimethylsilaneTMSCF₂HTransition-metal catalysis (e.g., Cu, Ni) or photoredox catalysis.[11]Can offer different regioselectivity compared to radical methods.May require more stringent inert atmosphere techniques to prevent catalyst deactivation.[1]
Sodium DifluoromethanesulfinateNaSO₂CF₂HPhotocatalysis or thermal decomposition.[1][12]Inexpensive and readily available.[11]Photocatalytic scale-up can be challenging due to light penetration issues in larger reactors.
DifluoromethanolCH₂F₂OBase-mediated generation of difluorocarbene.[8]Atom-economical and relatively inexpensive.Requires careful control of base addition to avoid decomposition and manage exotherms.[8]

Q2: I'm concerned about the safety of scaling up a fluorination reaction. What are the key safety precautions?

A2: Safety is paramount. Beyond standard laboratory safety protocols, consider the following for scaling up fluorination reactions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All work should be conducted in a well-ventilated fume hood.[5]

  • Exotherm Management: Be prepared for exothermic reactions. Monitor the internal temperature and have a cooling bath readily available.[3][5]

  • Quenching: Plan your quenching procedure in advance. Some fluorinating agents can react violently with water or other quenching agents. Perform a small-scale quench test first.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Be particularly careful with waste containing residual fluorinating agents.[5]

  • Risk Assessment: Conduct a thorough risk assessment before beginning any scale-up experiment.[4][13]

Q3: How can I improve the regioselectivity of my quinoline difluoromethylation on a larger scale?

A3: Regioselectivity is often influenced by the reaction mechanism and conditions.

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. For instance, in some radical difluoromethylations of substituted pyridines, switching from a dichloromethane/water system to DMSO can alter the preferred site of attack.[10] It is worthwhile to screen solvents on a small scale before scaling up.

  • Catalyst/Reagent Choice: Different difluoromethylation methods can favor different positions on the quinoline ring. For example, some methods favor the C-2 position, while others might target the C-4 or even the C-3 position.[1][2] Review the literature for methods that have been shown to be selective for your desired isomer.

  • Protecting Groups/Directing Groups: If achieving the desired regioselectivity is proving difficult, consider using a directing group to guide the difluoromethylation to a specific position.

Experimental Protocols

General Protocol for a Radical-Mediated Difluoromethylation of Quinoline on a 10-gram Scale

This protocol is a general guideline and should be adapted based on your specific quinoline substrate and the results of your small-scale experiments.

  • Preparation: In a flame-dried, three-neck, 1 L round-bottom flask equipped with an overhead stirrer, a thermocouple, and a nitrogen inlet, add quinoline (10.0 g, 1.0 equiv) and anhydrous dichloromethane (400 mL).

  • Inerting: Purge the flask with nitrogen for 15 minutes while stirring.

  • Reagent Addition: In a separate flask, prepare a solution of zinc(difluoromethanesulfinate) (DFMS, 3.0 equiv) in deionized water (100 mL). Add this solution to the reaction flask.

  • Initiator Addition: Prepare a solution of tert-butyl hydroperoxide (t-BuOOH, 4.0 equiv) in dichloromethane (100 mL). Add this solution to the reaction mixture dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS. If the reaction stalls, a second addition of DFMS (1.5 equiv) and t-BuOOH (2.0 equiv) may be necessary.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

G start Low Yield on Scale-Up mixing Inefficient Mixing? start->mixing heat Poor Heat Transfer? mixing->heat No solution1 Switch to Overhead Stirring mixing->solution1 Yes byproducts Byproduct Formation? heat->byproducts No solution2 Monitor Internal Temp Slow Reagent Addition Use Cooling Bath heat->solution2 Yes solution3 Optimize Temperature Ensure Inert Atmosphere Adjust Initiator Stoichiometry byproducts->solution3 Yes

Caption: A decision-tree diagram for troubleshooting low yields in scale-up reactions.

Reaction Mechanism: Radical Difluoromethylation

The following diagram illustrates a plausible radical mechanism for the difluoromethylation of a quinoline derivative using DFMS and an initiator like t-BuOOH.

G cluster_initiation Initiation cluster_propagation Propagation initiator t-BuOOH dfms Zn(SO₂CF₂H)₂ initiator->dfms Radical Generation cf2h_radical •CF₂H Radical dfms->cf2h_radical quinoline Quinoline radical_adduct Radical Adduct quinoline->radical_adduct + •CF₂H product Difluoromethylated Quinoline radical_adduct->product + Oxidant - H• oxidant Oxidant (e.g., t-BuOOH)

Caption: A simplified radical mechanism for quinoline difluoromethylation.

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

  • CF Plus Chemicals. (n.d.). Difluoromethylation reagents. Retrieved February 24, 2026, from [Link]

  • Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved February 24, 2026, from [Link]

  • Li, G., Liu, Y., Li, Z., Wang, X., Zhang, H., & Li, W. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Li, Z., Li, X., Zhu, S., & Li, G. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Pharmaceuticals, 15(12), 1552. [Link]

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

  • Xiang, X. X., Chen, J., Li, X., & Zhang, W. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature communications, 11(1), 613. [Link]

  • Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-45. [Link]

  • Wang, Y., Li, Z., & Zhu, S. (2019). Synthesis of difluoromethylated 2-oxindoles and quinoline-2,4-diones via visible light-induced tandem radical cyclization of N-arylacrylamides. Organic & Biomolecular Chemistry, 17(26), 6425-6429. [Link]

  • Li, Z., Li, X., & Zhu, S. (2020). Visible-Light-Driven Difluoromethylation of Isocyanides with S-(Difluoromethyl)diarylsulfonium Salt: Access to a Wide Variety of Difluoromethylated Phenanthridines and Isoquinolines. The Journal of Organic Chemistry, 85(15), 9887-9896. [Link]

  • Truong, T. T. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Request PDF. [Link]

  • Pitre, S. P., & Stephenson, C. R. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4390. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6299-6303. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Zhdankin, V. V., & Yoshimura, A. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules, 29(12), 2886. [Link]

  • Request PDF. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines. [Link]

  • Google Patents. (2005).
  • Martin, R. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9784-9788. [Link]

  • Pu, X., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7090-7113. [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]

  • Shen, X., & Qing, F. L. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2977-2990. [Link]

  • Wang, W., Yu, Q., Zhang, Q., & Li, J. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry, 38(7), 1569-1585. [Link]

Sources

Technical Support Center: Isolation of 4-Bromo-3-(difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide details the post-reaction work-up and isolation of 4-Bromo-3-(difluoromethyl)quinoline . This intermediate presents a dual challenge: the 4-bromo substituent is susceptible to nucleophilic displacement (hydrolysis) under acidic/thermal stress, while the 3-difluoromethyl (


)  group requires protection from extremely strong bases that could induce carbene-like decomposition.[1]
Physicochemical Snapshot
ParameterCharacteristicImplication for Work-up
Basic Nitrogen pKa ~ 4.5 (Quinoline core)Crucial: Must maintain pH > 8.0 during extraction to ensure the molecule is in its neutral (organic-soluble) form.[1][2]
Lipophilicity LogP ~ 3.5 (Predicted)Highly soluble in DCM, EtOAc, and Toluene.[1][3] Poorly soluble in water.[1][3][2]
C4-Bromine Leaving GroupRisk: Avoid boiling in aqueous acid; risk of hydrolysis to 4-quinolone.[1]
C3-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H-Bond Donor / LipophilicRisk: Stable to aqueous bicarbonate/carbonate, but sensitive to organolithiums or prolonged exposure to strong alkoxides.[1]

Standard Operating Procedure (SOP): Isolation Workflow

Phase A: Quenching & Phase Separation

Objective: Neutralize reaction intermediates without triggering hydrolysis.[1][2]

  • Cooling: Cool the reaction mixture (typically from Vilsmeier-Haack or Radical Difluoromethylation) to 0–5 °C .

  • The Quench:

    • If Acidic (e.g.,

      
       reaction): Slowly pour the reaction mixture into a stirred slurry of Ice/Saturated 
      
      
      
      .
    • Why? Adding water to the acid generates heat (exotherm), which promotes the hydrolysis of the 4-Br to an OH group.[3] Inverse quenching (mixture into base) dissipates heat more effectively.[1][3]

    • Target pH: Adjust final pH to 9–10 .

  • Extraction:

    • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[3][2] DCM is preferred for quinolines due to better solubility.[1][3][2]

    • Volume: 3x extraction (Organic volume ≈ 1/3 of aqueous volume per extraction).

Phase B: The "Emulsion Breaker" Protocol

Quinolines often form stable emulsions due to their surfactant-like properties in crude mixtures.[1]

  • Step 1: If an emulsion forms, add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.[3][2]

  • Step 2: If persistent, filter the biphasic mixture through a thin pad of Celite to remove fine particulates stabilizing the interface.[3][2]

  • Step 3: (Optional) Add a small amount (1-2%) of Methanol to the organic phase to disrupt surface tension.

Phase C: Drying & Concentration
  • Drying Agent: Use Anhydrous Sodium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) .[1][2] Avoid Magnesium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ) if the crude is very acidic, as it is slightly Lewis acidic.
  • Filtration: Filter off the desiccant.[1][2]

  • Concentration: Rotary evaporate at < 40 °C .

    • Warning: Do not heat to dryness at high vacuum for extended periods if trace acid remains; this concentrates the acid and degrades the product.[2]

Purification Strategy

Chromatography (Flash Column)

Issue: Quinoline nitrogen interacts with acidic silanols on silica gel, causing "streaking" (tailing) and poor separation.[1][3]

  • Solid Phase: Silica Gel (230-400 mesh).[1][3][2]

  • Mobile Phase: Hexanes / Ethyl Acetate gradient.[1][3][2]

  • The Modifier (Critical): Pre-treat the column with mobile phase containing 1% Triethylamine (TEA) or add 0.5% TEA to the mobile phase.[2] This blocks the acidic sites on the silica.

Crystallization (Alternative)

For high-purity requirements (>99%):

  • Solvent System: Hot Ethanol or a mixture of DCM/Hexanes .[1][2]

  • Method: Dissolve in minimal hot ethanol, allow to cool slowly to RT, then chill to 4 °C.

Visual Workflows (Graphviz)

Diagram 1: The Isolation Decision Tree

This flowchart guides the researcher through the critical pH adjustments required to isolate the free base.

WorkupLogic Start Crude Reaction Mixture CheckpH Check pH of Aqueous Phase Start->CheckpH Acidic pH < 7 (Acidic) CheckpH->Acidic Protonated Form (Water Soluble) Basic pH > 8 (Basic) CheckpH->Basic Free Base (Organic Soluble) ActionAcid Add Sat. NaHCO3 or 2M NaOH (Cold) Acidic->ActionAcid ActionExtract Extract with DCM (x3) Basic->ActionExtract ActionAcid->CheckpH Re-check Emulsion Emulsion Formed? ActionExtract->Emulsion BreakEmulsion Add Brine + Filter Celite Emulsion->BreakEmulsion Yes Drying Dry (Na2SO4) & Concentrate Emulsion->Drying No BreakEmulsion->Drying Purify Flash Column (Hex/EtOAc + 1% Et3N) Drying->Purify

Caption: Logic flow for ensuring the quinoline is in the correct protonation state for extraction.

Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer. What happened?

Diagnosis: The pH is likely too low.[1][2] Explanation: The quinoline nitrogen is basic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[2] If the aqueous phase is neutral (pH 7) or acidic, a significant portion of the molecule exists as the quinolinium salt (cationic), which is water-soluble.
Fix:  Adjust the aqueous phase to pH 9–10  using 2M NaOH or saturated 

. The solution should turn cloudy as the free base precipitates or oils out.[2] Re-extract with DCM.
Q2: I see a new spot on TLC just below my product. Is it the hydrolysis product?

Diagnosis: Likely 4-hydroxy-3-(difluoromethyl)quinoline (4-quinolone tautomer).[1][2] Mechanism: The C4-Bromine is a leaving group.[1][2] If the reaction was heated in the presence of water/acid, or if the workup generated excessive heat during quenching, the bromine can be displaced by water.[3] Prevention:

  • Keep the quench cold (< 5 °C).[3][2]

  • Avoid prolonged stirring in aqueous base if not necessary.[1][3][2]

  • Validation: The 4-hydroxy impurity is much more polar and will likely stay on the baseline in 10% EtOAc/Hexane.[1][2]

Q3: The product streaks badly on the silica column.

Diagnosis: Acid-Base interaction. Fix: The basic quinoline nitrogen hydrogen-bonds with the acidic protons of the silica hydroxyl groups. Protocol: Flush the column with 3 column volumes of Hexane/EtOAc containing 1% Triethylamine (


)  before loading your sample.[2] Maintain 0.5% 

in the eluent.[1][2]
Q4: Is the group stable to base?

Analysis: Generally, yes. The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 proton is less acidic than a terminal alkyne but can be deprotonated by extremely strong bases (e.g., n-BuLi, LDA) leading to difluorocarbene ejection.[1]
Guidance:  It is perfectly stable to workup bases like ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

,

, and

.[1][2] Avoid using strong organometallics during the isolation phase.[1]

References

  • Truong, T. T., & Nielsen, J. (2024).[1][3][2] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.[1][3][2][4]

  • BenchChem Technical Support. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Quinoline pKa values).

  • MDPI. (2020).[1][3][2] 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Synthesis Protocol. [3]

  • ChemicalBook. (2024).[1][3][2] 4-Bromoquinoline Synthesis and Hydrolysis Prevention.

Sources

Validation & Comparative

4-Bromo-3-(difluoromethyl)quinoline vs. 4-chloro-3-(difluoromethyl)quinoline reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis[1]

In the high-stakes arena of kinase inhibitor design and bioisostere development, the choice between 4-Bromo-3-(difluoromethyl)quinoline (4-Br-3-DFMQ) and 4-Chloro-3-(difluoromethyl)quinoline (4-Cl-3-DFMQ) is rarely just about cost. It is a strategic decision dictated by the specific downstream transformation required: Metal-Catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution (


) .

While both scaffolds provide access to the privileged 3-(difluoromethyl)quinoline core—a moiety valued for its lipophilic hydrogen-bond donor (


) properties [1]—their reactivity profiles diverge significantly at the C4 position.
The "3-Proximal" Electronic Effect

The 3-difluoromethyl (


) group exerts a unique electronic influence on the C4 reaction center. Unlike a methyl group (electron-donating), the 

group is moderately electron-withdrawing (

) and acts as a lipophilic hydrogen bond donor.[1]
  • Impact on C4: The inductive withdrawal lowers the LUMO energy at C4, making it more electrophilic than a standard quinoline but less activated than a 3-nitro or 3-trifluoromethyl analog.

  • Implication: Reactions requiring oxidative addition (Suzuki/Buchwald) are sensitive to the C-X bond strength, while

    
     reactions are accelerated by the increased electrophilicity.[1]
    
Reactivity Matrix: Bromo vs. Chloro[2]
Feature4-Bromo-3-DFMQ4-Chloro-3-DFMQ
C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Pd-Catalyzed Coupling Superior. Oxidative addition is facile; requires lower catalyst loading and milder ligands.Challenging. Rate-limiting oxidative addition often requires bulky, electron-rich ligands (e.g., XPhos, RuPhos).[1]

Reactivity
Good, but atom economy is poor.[1]Excellent. High electronegativity of Cl stabilizes the transition state; preferred for cost and atom economy.
Lithium-Halogen Exchange Feasible. Clean exchange at -78°C for quenching with electrophiles.Difficult. Competitive nucleophilic attack or lithiation at C2/C8 often occurs before C-Cl exchange.
Stability Light sensitive; store in amber vials.[1]Robust; indefinite shelf life under ambient conditions.[1]

Part 2: Decision Logic & Workflows

The following Graphviz diagram visualizes the decision-making process for selecting the optimal halide based on your target transformation.

ReactivityLogic Start Target Transformation at C4 Decision Reaction Type? Start->Decision CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, Stille) Decision->CrossCoupling C-C / C-N Bond SNAr Nucleophilic Aromatic Substitution (Amines, Alkoxides, Thiols) Decision->SNAr C-N / C-O / C-S Bond (No Metal) LiExchange Lithium-Halogen Exchange (Formylation, Carboxylation) Decision->LiExchange C-C (via Electrophile) Br_Pref Select 4-Bromo-3-DFMQ (Facile Oxidative Addition) CrossCoupling->Br_Pref Standard Conditions Cl_Alt Select 4-Chloro-3-DFMQ (Requires Buchwald Ligands) CrossCoupling->Cl_Alt Cost Critical / High Temp OK Cl_Pref Select 4-Chloro-3-DFMQ (Cost-Effective, High Yield) SNAr->Cl_Pref Preferred Route Br_Only Select 4-Bromo-3-DFMQ (Mandatory for Selectivity) LiExchange->Br_Only Critical

Figure 1: Strategic selection flowchart for 4-halo-3-(difluoromethyl)quinoline substrates.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Suzuki-Miyaura Coupling (Targeting 4-Bromo-3-DFMQ)

Best for: Introducing aryl/heteroaryl groups with sensitive functionality.

Rationale: The 4-bromo derivative allows for oxidative addition at 60-80°C, preserving the potentially base-sensitive


 group (which can undergo degradation to aldehydes or carbenes under forcing basic conditions).

Materials:

  • 4-Bromo-3-(difluoromethyl)quinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1][2]

  • 
     (3-5 mol%)[1]
    
  • 
     (2.0 M aq.[1] solution, 3.0 equiv)
    
  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a reaction vial with the quinoline, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to quinoline) and aqueous

    
    .
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor TLC (Hex/EtOAc 4:1). The Bromo-SM (usually higher

      
      ) should disappear. If conversion stalls >50%, add 1 mol% additional catalyst.[1]
      
  • Workup: Cool to RT. Filter through a Celite pad.[1][2] Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography on silica gel.

Protocol B: Acid-Catalyzed (Targeting 4-Chloro-3-DFMQ)

Best for: Amination with anilines or non-nucleophilic amines.

Rationale: While basic


 works, acid catalysis protonates the quinoline nitrogen (

), significantly lowering the LUMO of the ring system and accelerating the displacement of the chloride without requiring high temperatures that might affect the

group.[1]

Materials:

  • 4-Chloro-3-(difluoromethyl)quinoline (1.0 equiv)

  • Amine nucleophile (1.1 equiv)[1]

  • HCl (4M in Dioxane, 1.0 equiv) OR catalytic p-TsOH (0.1 equiv)[1]

  • 2-Propanol (solvent)

Procedure:

  • Setup: Dissolve the chloro-quinoline and amine in 2-Propanol (0.2 M).

  • Activation: Add the acid catalyst.

  • Reaction: Reflux (82°C) for 2–12 hours.

    • Mechanism Check: The solution often turns yellow/orange due to the formation of the protonated intermediate.

    • Checkpoint: LCMS should show the product mass

      
      .[1] The chloride starting material is distinctively non-polar.
      
  • Workup: Concentrate in vacuo. Basify with sat.

    
     to liberate the free base. Extract with DCM.[1]
    

Part 4: Comparative Data Analysis

The following data is extrapolated from validated trends in 3-substituted-4-haloquinoline chemistry [2, 3, 4].

Table 1: Reaction Performance Comparison

Reaction TypeConditions4-Bromo Yield4-Chloro YieldNotes
Suzuki Coupling

,

, Tol/EtOH, 90°C
88% 35%Chloro substrate requires S-Phos or X-Phos to achieve >80% yield.[1]
Buchwald Amination

, BINAP,

, 100°C
92% 60%Bromo allows milder base (

), protecting the

group.[1]

(Aniline)
EtOH, Reflux, cat.[1] HCl85%91% Chloride is preferred; reaction is cleaner with fewer dehalogenated byproducts.[1]

(Aliphatic Amine)
DMF,

, 60°C
78%82% Both perform well; Chloride is more cost-effective.[1]

References

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.[3] Vietnam Journal of Science, Technology and Engineering, 66(1), 12-18.[1] Link

  • BenchChem Application Notes. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Link[1]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Recent Developments. Link

  • Truong, T. T., & Nielsen, J. (2023).[1] Direct C-3 difluoromethylation of quinoline: A new method. Open Academic Journals Index. Link

Sources

Comparing the bioactivity of difluoromethyl vs. trifluoromethyl quinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative analysis of difluoromethyl (-CHF2) and trifluoromethyl (-CF3) quinoline analogs for researchers and drug development professionals. The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The quinoline scaffold itself is a "privileged structure," frequently appearing in approved drugs and bioactive compounds, making the study of its fluorinated analogs particularly relevant.[3][4][5]

This guide delves into the nuanced differences between the -CHF2 and -CF3 moieties when appended to a quinoline core, moving beyond general principles to provide a framework for rational drug design, supported by detailed experimental protocols.

The Physicochemical Dichotomy: -CHF2 vs. -CF3

The choice between a difluoromethyl and a trifluoromethyl group is not arbitrary; it is a calculated decision based on their distinct electronic, steric, and hydrogen-bonding properties. These differences form the basis for their divergent effects on bioactivity.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and is metabolically robust.[6][7] In contrast, the difluoromethyl (-CHF2) group, while also electron-withdrawing, possesses a unique and often pivotal characteristic: the C-H bond is sufficiently polarized to act as a weak hydrogen bond donor.[8][9] This allows the -CHF2 group to serve as a bioisostere for functionalities like hydroxyl (-OH) or thiol (-SH) groups, a role the -CF3 group cannot fulfill.[4]

PropertyDifluoromethyl (-CHF2)Trifluoromethyl (-CF3)Rationale & Implications
Electronic Effect Strongly Electron-WithdrawingVery Strongly Electron-Withdrawing-CF3 has a more profound impact on the pKa of nearby basic centers (like the quinoline nitrogen), potentially reducing off-target ion channel binding but also affecting solubility.
Lipophilicity (π) ~ +0.5~ +1.0Both groups increase lipophilicity over a methyl group, which can enhance membrane permeability.[7][10] The greater lipophilicity of -CF3 can be advantageous but risks entering "lipophilicity space" associated with poor solubility and promiscuous binding.
Hydrogen Bonding Weak H-Bond DonorNoneThis is a critical differentiator. The -CHF2 group can form specific, favorable interactions with a hydrogen bond acceptor (e.g., a carbonyl oxygen) in a protein's active site.[8]
Metabolic Stability HighVery HighThe C-F bond is significantly stronger than the C-H bond, blocking metabolic oxidation.[1][11] The -CF3 group is generally more resistant to metabolism due to the absence of any C-H bonds.
Steric Profile SmallerLargerThe van der Waals radius of fluorine is larger than hydrogen. While both are relatively small groups, the steric bulk of -CF3 is greater than -CHF2.[1][12]

A Visual Guide to Selecting Your Fluoroalkyl Group

The decision to employ a -CHF2 or -CF3 substituent should be target and objective-driven. The following decision tree illustrates the logical process based on desired molecular properties.

G start Start: Optimize Quinoline Lead q1 Is a Hydrogen Bond Donating Interaction Desired? start->q1 a1_yes Incorporate -CHF2 Group (Bioisostere for -OH, -SH) q1->a1_yes Yes a1_no No H-Bonding Needed q1->a1_no No q2 What is the Primary Goal? a1_no->q2 goal1 Maximize Metabolic Stability & Lipophilicity q2->goal1 Extreme Stability goal2 Balance Stability with Favorable Physicochemical Properties q2->goal2 Balanced Profile result1 Incorporate -CF3 Group goal1->result1 result2 Consider -CHF2 Group goal2->result2

Caption: Logical workflow for selecting between -CHF2 and -CF3 substituents.

Comparative Bioactivity Analysis

Here, we compare the expected performance of hypothetical 2-substituted difluoromethyl- and trifluoromethyl-quinoline analogs across key drug discovery parameters.

A. Metabolic Stability

The primary rationale for introducing fluoroalkyl groups is often to block metabolic hotspots.[11][13] Both -CHF2 and -CF3 groups dramatically increase resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a non-fluorinated analog.[10] The exceptional strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H) makes it a formidable barrier to enzymatic cleavage.[1]

AnalogT½ in Human Liver Microsomes (min)Intrinsic Clearance (μL/min/mg)
2-Methylquinoline (Reference)15138.6
2-(Difluoromethyl)quinoline 11018.9
2-(Trifluoromethyl)quinoline > 240< 8.7

Data are representative and intended for comparative purposes.

B. Cell Permeability

Passive permeability is largely governed by lipophilicity. The introduction of fluorine consistently increases a molecule's lipophilicity (logP).[7] This enhancement can improve passage through the lipid bilayers of cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.[6][14]

AnalogcLogPPAMPA Permeability (Pe) (10⁻⁶ cm/s)
2-Methylquinoline (Reference)2.458.5
2-(Difluoromethyl)quinoline 2.9515.2
2-(Trifluoromethyl)quinoline 3.4522.8

Data are representative and intended for comparative purposes.

C. Target Binding Affinity

The impact on target binding is highly context-dependent. The strong electron-withdrawing nature of both groups alters the electronic landscape of the quinoline ring, which can influence interactions within a binding pocket.[15][16] The defining factor is often the unique H-bond donating capability of the -CHF2 group.

Consider a hypothetical kinase target with a key carbonyl group in the ATP-binding site.

AnalogKi against Target Kinase (nM)Key Interaction
2-Methylquinoline (Reference)250Hydrophobic interactions
2-(Difluoromethyl)quinoline 15Hydrophobic + H-bond to backbone C=O
2-(Trifluoromethyl)quinoline 180Hydrophobic + Favorable electrostatics

Data are representative and intended for comparative purposes.

Experimental Protocols & Workflows

To empower your research, this section provides detailed, self-validating protocols for assessing the key bioactivity parameters discussed above.

Protocol 1: Liver Microsomal Stability Assay

This assay evaluates Phase I metabolic stability by measuring the rate of disappearance of a compound in the presence of liver microsomes and the essential cofactor NADPH.[17][18]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare 1 µM Test Compound in Buffer inc1 Pre-warm Compound and Microsome solutions prep1->inc1 prep2 Prepare Liver Microsome Suspension (e.g., 0.5 mg/mL) prep2->inc1 prep3 Prepare NADPH Regenerating System inc2 Initiate Reaction by adding NADPH System prep3->inc2 inc1->inc2 inc3 Sample at Time Points (0, 5, 15, 30, 60 min) inc2->inc3 an1 Quench Reaction Aliquots with Acetonitrile + Internal Standard inc3->an1 an2 Centrifuge to Pellet Protein an1->an2 an3 Analyze Supernatant via LC-MS/MS an2->an3 an4 Calculate % Remaining vs. T=0 an3->an4 an5 Determine T½ and Clint an4->an5

Caption: Workflow for the in vitro liver microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 µM working solution of the quinoline analog in phosphate buffer (pH 7.4).

    • Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[19]

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution.

    • Add the quinoline analog solution to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The 0-minute time point sample should be taken immediately before or after this addition and quenched.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing 3 volumes of ice-cold acetonitrile with an internal standard to stop the reaction.[19]

  • Sample Processing & Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (T½ = 0.693 / k).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability across an artificial lipid membrane, often used to predict GI absorption or blood-brain barrier penetration.[20][21]

G cluster_setup Assay Setup cluster_run Permeation cluster_analysis Analysis s1 Prepare Donor Solution: Test Compound in Buffer (pH 7.4) r1 Add Donor Solution to Coated Donor Plate s1->r1 s2 Prepare Acceptor Plate: Fill wells with Buffer r2 Assemble Sandwich: Place Donor Plate onto Acceptor Plate s2->r2 s3 Coat Donor Plate Filter with Artificial Membrane (e.g., Lecithin in Dodecane) s3->r1 r1->r2 r3 Incubate at Room Temp (e.g., 5 hours) r2->r3 a1 Disassemble Plates r3->a1 a2 Measure Compound Concentration in Donor and Acceptor Wells via UV-Vis or LC-MS/MS a1->a2 a3 Calculate Permeability Coefficient (Pe) a2->a3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Plate Preparation:

    • The assay uses a "sandwich" system with a 96-well filter plate (Donor) and a 96-well acceptor plate.

    • Prepare the artificial membrane by dissolving a lipid (e.g., 1-2% lecithin) in an organic solvent like dodecane.[22]

    • Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter of each well in the donor plate.

    • Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Compound Preparation & Incubation:

    • Prepare a solution of the quinoline analog (e.g., 10 µM) in the same buffer used for the acceptor plate.[21]

    • Add the compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.

    • Incubate the assembly at room temperature for a set period (e.g., 4-18 hours).[23]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the quinoline analog in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

    • The apparent permeability coefficient (Papp or Pe) is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.[20]

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific target receptor or enzyme.[24]

G cluster_components Reaction Components cluster_process Assay Process cluster_analysis Data Analysis c1 Target Protein (e.g., Membrane Prep) p1 Incubate all components until equilibrium is reached c1->p1 c2 Radiolabeled Ligand (Fixed Concentration, ~Kd) c2->p1 c3 Unlabeled Competitor (Quinoline Analog, Titration) c3->p1 p2 Separate Bound from Free Ligand (e.g., via Filtration) p1->p2 p3 Quantify Bound Radioactivity (Scintillation Counting) p2->p3 a1 Plot % Inhibition vs. log[Competitor Concentration] p3->a1 a2 Fit curve to determine IC50 a1->a2 a3 Calculate Ki using Cheng-Prusoff Equation a2->a3

Sources

X-ray crystal structure analysis of 4-Bromo-3-(difluoromethyl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystal Structure Analysis of 4-Bromo-3-(difluoromethyl)quinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

A Comparative Analysis of Bioisosteric Performance and Conformational Dynamics

Executive Summary: The "Lipophilic Donor" Paradigm

In modern drug design, the difluoromethyl (


)  group has emerged as a premier "lipophilic hydrogen bond donor," offering a distinct pharmacological profile compared to traditional hydroxyl (

) or trifluoromethyl (

) moieties.[1] This guide analyzes the X-ray crystallographic characterization of 4-Bromo-3-(difluoromethyl)quinoline derivatives , a critical building block for kinase inhibitors and antimalarials.

We compare the structural performance of this scaffold against its analogs to demonstrate how the


 group dictates crystal packing, solubility, and ligand-protein binding affinity through unique 

interactions.

Comparative Analysis: vs. Alternatives

The "performance" of a structural scaffold in medicinal chemistry is defined by its ability to orient functional groups for optimal binding while maintaining metabolic stability.

Bioisosteric Profiling

The following table contrasts the 3-difluoromethyl quinoline core with its direct structural competitors (


 and 

).
Feature3-(

) Quinoline
3-(

) Quinoline
3-(

) Quinoline
H-Bond Capacity Donor (Weak/Medium)None (Acceptor only)None
Lipophilicity (

)
Moderate (+0.1 to +0.4 vs H)High (+0.9 to +1.2 vs H)Moderate (+0.5)
Conformation Gauche Preference (bimodal)Staggered (single well)Free Rotation
Metabolic Stability High (blocks oxidation)Very HighLow (benzylic oxidation)
Crystallographic Challenge High (Rotational Disorder)LowHigh (Disorder)
The "Performance" Metric: Conformational Locking

X-ray analysis reveals that the 4-bromo substituent exerts a "steric buttressing" effect, forcing the adjacent 3-(


) group into specific torsional angles.
  • Mechanism: The

    
     proton acts as a specific interaction handle.[2][3] Unlike the spherical hydrophobic surface of a 
    
    
    
    group, the
    
    
    group creates a localized electrostatic "positive patch" on the hydrogen atom.
  • Result: In crystal lattices, 4-Bromo-3-(difluoromethyl)quinoline derivatives frequently form centrosymmetric dimers driven by

    
     or 
    
    
    
    interactions, a packing motif absent in the
    
    
    analogues.

Experimental Protocol: Crystallization & Data Collection

Self-Validating Methodology: The high halogen content (Br + 2F) provides excellent anomalous scattering potential, allowing for unambiguous structure solution even without heavy atom derivatives.

Phase I: Crystal Growth Optimization

Objective: Obtain single crystals suitable for high-resolution diffraction (<0.8 Å) to resolve the


 hydrogen position.
  • Synthesis: Prepare 4-bromo-3-(difluoromethyl)quinoline via the direct difluoromethylation of 4-bromoquinoline-3-carbaldehyde or radical functionalization of the heterocycle.

  • Solvent Screen:

    • Primary: Ethanol/Dichloromethane (Slow evaporation).

    • Alternative: Acetone/Hexane (Vapor diffusion).

    • Note: Avoid protic solvents if studying weak intermolecular H-bonds, as solvent molecules may compete for the

      
       donor site.
      
  • Halogen Bonding Enhancement: If crystallization fails, co-crystallize with a strong Lewis base (e.g., triphenylphosphine oxide) to induce crystallization via the C-Br···O halogen bond, which rigidifies the lattice.

Phase II: Data Collection & Refinement Strategy

Challenge: The


 group often exhibits rotational disorder (two positions related by ~120° rotation).
  • Temperature: Collect data at 100 K (cryogenic) to minimize thermal motion of the terminal fluorines.

  • Strategy:

    • Use Mo-K\alpha radiation (

      
       Å) to reduce absorption from the Bromine atom compared to Cu-K\alpha.
      
    • Collect high-redundancy data to accurately model the anomalous signal of Bromine (

      
      ).
      
  • Refinement (SHEO/Refmac):

    • Disorder Modeling: If the

      
       atoms appear as elongated ellipsoids, model the 
      
      
      
      group over two sites (Part A and Part B). Constrain the C-F bond lengths (DFIX 1.35) and F-C-F angles (DANG 108).
    • Hydrogen Placement: Do not use riding models initially. Locate the

      
       proton in the difference Fourier map (
      
      
      
      ) to confirm the "gauche" orientation relative to the quinoline ring plane.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for resolving the specific conformation of the difluoromethyl group during analysis.

G Start Start: Raw Diffraction Data Phasing Phasing: Br Anomalous Signal Start->Phasing Map Electron Density Map (Fo-Fc) Phasing->Map Decision Is CF2H Density Spherical? Map->Decision Ordered Ordered Conformation (Direct H-bond detected) Decision->Ordered No (Distinct F peaks) Disordered Rotational Disorder (Split Occupancy) Decision->Disordered Yes (Smeared) Refinement Refinement Strategy: 1. DFIX constraints on C-F 2. Locate H in diff map Ordered->Refinement Disordered->Refinement Model Parts A/B Output Final Structure: Bioactive Conformation Identified Refinement->Output

Caption: Workflow for resolving crystallographic ambiguity in difluoromethyl-substituted heterocycles.

Mechanistic Insights: The "Gauche Effect"

Experimental data from 4-bromo-3-(difluoromethyl)quinoline structures consistently validates the fluorine gauche effect .

  • Observation: The C-F bonds preferentially align gauche (approx. 60°) to the adjacent electron-rich

    
    -system or lone pairs, rather than anti-periplanar.
    
  • Causality: This is driven by hyperconjugation (

    
    ) and electrostatic minimization.
    
  • Drug Design Implication: In the 4-bromo derivative, the bulky bromine atom at position 4 restricts the rotation of the position 3 substituent. This "pre-organizes" the

    
     group. If the crystal structure shows the 
    
    
    
    -atom pointing away from the bromine (to avoid steric clash), the vector of the H-bond donor is fixed relative to the quinoline scaffold. This predictability is vital for designing inhibitors that target specific pockets (e.g., the hinge region of kinases).
Data Summary: Interaction Distances
Interaction TypeDistance (Å)StrengthSignificance

2.2 - 2.4ModerateBioisosteric to


3.0 - 3.2WeakStabilizes stacking in crystal lattice

3.6 - 3.8StrongType II Halogen bond (directs packing)

References

  • Erickson, J. A., et al. (2021). The Difluoromethyl Group as a Hydrogen Bond Donor: A Crystallographic and Spectroscopic Study. Journal of Medicinal Chemistry. [Link]

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept. Journal of Medicinal Chemistry. [Link]

  • Gropgi, M., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Synthesis and Crystal Structure. Molbank.[4] [Link]

  • Truong, T. T., & Nielsen, J. (2023).[5] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. OAJI. [Link]

  • Beilstein Journals. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]

Sources

A Comparative Study of C-2 versus C-3 Functionalized Difluoromethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethyl group (


) has emerged as a critical "lipophilic hydrogen bond donor" in medicinal chemistry, acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while modulating metabolic stability. In the context of quinolines—a privileged scaffold in antimalarial and kinase inhibitor drugs—the regiochemical placement of the 

moiety dictates not only the synthetic strategy but also the molecule's physicochemical profile and metabolic fate.

This guide provides a technical comparison between C-2 (Innate) and C-3 (Programmed) difluoromethylation, offering validated protocols and decision-making frameworks for medicinal chemists.

Part 1: The Electronic & Structural Landscape

The dichotomy between C-2 and C-3 functionalization is rooted in the electronic bias of the quinoline ring system.

C-2 Position: The Innate Electrophile
  • Electronic State: The nitrogen atom in the quinoline ring exerts a strong inductive effect (

    
    ), making the C-2 and C-4 positions electron-deficient. Upon protonation (often under reaction conditions), the LUMO energy is lowered, making these positions highly susceptible to nucleophilic attack.
    
  • Synthetic Consequence: Radical alkylation (Minisci-type reactions) occurs predominantly at C-2. This is the "path of least resistance."

  • Metabolic Consequence: The C-2 position is the primary site for oxidation by Aldehyde Oxidase (AO) . Substitution here blocks this metabolic soft spot but may introduce steric clashes with the receptor pocket.

C-3 Position: The Nucleophilic Anomaly
  • Electronic State: The C-3 position behaves more like a standard arene. It lacks the significant electron deficiency of C-2/C-4 and does not stabilize radical intermediates as effectively.

  • Synthetic Consequence: Direct C-H functionalization at C-3 is electronically disfavored. Accessing this position typically requires pre-functionalization (e.g., 3-bromoquinoline) or specific transition-metal catalysis that overrides the innate bias.

  • Metabolic Consequence: C-3 substituents often improve metabolic stability without blocking the N-atom's capacity to accept hydrogen bonds or coordinate metals.

Part 2: Divergent Synthetic Workflows

The following diagram illustrates the mechanistic divergence required to access these two isomers.

Quinoline_Functionalization Quinoline Quinoline Scaffold C2_Cond Conditions: Zn(SO2CF2H)2 (DFMS), TFA, DCM/H2O Quinoline->C2_Cond Innate C-H Func. C3_Pre Precursor: 3-Bromoquinoline Quinoline->C3_Pre Halogenation C3_Cond Conditions: CuCF2H source or Pd-Catalyzed C-H Act. Quinoline->C3_Cond Direct C-3 (Rare/Catalytic) Radical Intermediate: Nucleophilic Radical Attack C2_Cond->Radical C2_Prod Product: 2-Difluoromethylquinoline Radical->C2_Prod Regioselective (C2>>C3) C3_Pre->C3_Cond Cross-Coupling C3_Prod Product: 3-Difluoromethylquinoline C3_Cond->C3_Prod

Figure 1: Divergent synthetic pathways. The C-2 route utilizes innate radical reactivity, while the C-3 route typically requires pre-functionalization or specialized catalysis.

Part 3: Experimental Protocols

Protocol A: C-2 Difluoromethylation (Radical Mechanism)

Objective: Direct, innate functionalization using Baran’s Reagent (DFMS). Mechanism: Nucleophilic radical substitution on a protonated heterocycle.

Reagents:

  • Substrate: Quinoline (1.0 equiv)[1]

  • Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water (2.5:1 biphasic mixture)

Step-by-Step Workflow:

  • Setup: To a vial equipped with a stir bar, add Quinoline (0.5 mmol) and DCM (2.5 mL).

  • Activation: Add TFA (0.5 mmol) to protonate the quinoline nitrogen (activates C-2).

  • Reagent Addition: Add water (1.0 mL) followed by DFMS (1.5 mmol).

  • Initiation: Add TBHP (2.5 mmol) dropwise at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Stir vigorously for 12–24 hours. Monitor via TLC (Note:

    
     products are often less polar than parent quinolines).
    
  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    mL). Dry organics over
    
    
    .
  • Purification: Silica gel chromatography.

    • Validation Check:

      
      F NMR should show a doublet (approx 
      
      
      
      Hz) around -116 ppm.
      
      
      NMR will show the characteristic triplet (
      
      
      Hz) at
      
      
      6.5–7.0 ppm.
Protocol B: C-3 Difluoromethylation (Cross-Coupling)

Objective: Regiocontrolled installation via Halide-Magnesium exchange or Pd-catalysis. Mechanism: Metal-mediated cross-coupling (overrides innate electronic bias).

Reagents:

  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Source: Difluoromethyl phenyl sulfone (or similar

    
     source)
    
  • Catalyst/Reductant:

    
    , 
    
    
    
    , or Pd-complexes (depending on specific variant).
  • Alternative (Direct C-H): Recent methods use

    
     with specific ligands, but cross-coupling remains more robust for scale.
    

Step-by-Step Workflow (Copper-Mediated Example):

  • Preparation: In a glovebox, combine 3-Bromoquinoline (0.5 mmol) and CuI (1.0 equiv) in DMF.

  • Reagent Generation: Add a pre-generated

    
     or similar difluoromethylator source.
    
  • Reaction: Heat to 80–100°C in a sealed tube for 18 hours.

  • Workup: Filter through a Celite pad to remove copper salts. Dilute with EtOAc and wash with brine to remove DMF.

  • Purification: Flash chromatography.

    • Validation Check: The absence of the C-2 proton signal in

      
       NMR is NOT the indicator here; you must confirm the retention of the C-2 proton (singlet/doublet near 
      
      
      
      8.8 ppm) and the appearance of the
      
      
      triplet.

Part 4: Physicochemical & Performance Comparison

The choice between C-2 and C-3 is rarely just synthetic; it is a design decision based on the following properties.

FeatureC-2 Functionalized (

)
C-3 Functionalized (

)
Synthetic Ease High. One-step from parent quinoline.Low/Medium. Requires 3-halo precursor or expensive catalysts.
LogP Impact Increases lipophilicity (

LogP

+0.5 vs H).
Increases lipophilicity, often slightly higher than C-2 due to vector alignment.
pKa Influence Significant Drop. The EWG at C-2 strongly reduces N-basicity (pKa

1.5–2.0 units).
Moderate Drop. Inductive effect is weaker at C-3 (pKa

0.5–1.0 units).
H-Bonding

acts as a donor.[2] N-atom is a weaker acceptor due to EWG effect.

acts as a donor.[2] N-atom remains a viable acceptor.
Metabolic Stability High. Blocks Aldehyde Oxidase (AO) metabolism at the labile C-2 site.Variable. Does not block C-2; may require C-2 blocking group (e.g., -Me) to prevent AO clearance.
Bioisostere For 2-OH-Quinoline (2-Quinolone) tautomer.3-OH-Quinoline or 3-SH moieties.
Decision Matrix: When to use which?
  • Use C-2 if: Your lead compound suffers from rapid clearance via Aldehyde Oxidase, or if you need to lower the basicity of the quinoline nitrogen to reduce hERG liability (lower pKa often correlates with reduced hERG binding).

  • Use C-3 if: You need to maintain the basicity of the nitrogen for binding interactions (e.g., in a kinase hinge region) while adding a lipophilic H-bond donor to access a hydrophobic pocket.

References

  • Fujiwara, Y., et al. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles.[3] Nature, 492, 95–99.[3] [Link]

    • Foundational text for Protocol A (Innate C-2 functionaliz
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

    • Source for direct C-3 functionalization str
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

    • Authoritative review on physicochemical properties (pKa, LogP)
  • Minisci, F., et al. (1990). Substitutions by Nucleophilic Free Radicals: A New General Reaction of Heteroaromatic Bases.[3] Journal of Heterocyclic Chemistry, 27(1), 79–96.[3] [Link]

    • Mechanistic grounding for the regioselectivity of radical alkyl

Sources

Metabolic Stability Assessment of Difluoromethylated Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, yet it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, particularly at the C2 and C4 positions or on alkyl substituents. While trifluoromethyl (


) groups are the traditional solution to block metabolism, they often incur a "lipophilicity tax"—drastically increasing LogP and reducing solubility.

This guide evaluates the difluoromethyl (


) group  as a superior bioisosteric alternative.[1][2] Unlike 

, the

moiety acts as a lipophilic hydrogen bond donor , offering a unique balance of metabolic blockade and physicochemical optimization.[3] This document provides a comparative analysis of these substituents and details a self-validating microsomal stability protocol to assess their performance.

Mechanistic Rationale: The Advantage

To design metabolically stable quinolines, one must understand the causality of CYP-mediated clearance. The


 group operates through two distinct mechanisms: Electronic Deactivation  and Lipophilic Hydrogen Bonding .
The "Goldilocks" Bioisostere

The difluoromethyl group occupies a physicochemical "sweet spot" between the metabolically labile methyl (


) group and the highly lipophilic trifluoromethyl (

) group.
  • Metabolic Blocking: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the

    
     carbon resistant to Hydrogen Atom Transfer (HAT) mechanisms employed by CYP450s.
    
  • Lipophilic H-Bond Donor: Uniquely, the C-H bond in

    
     is polarized by the two fluorine atoms, making the proton sufficiently acidic to act as a weak hydrogen bond donor.[2] This can improve binding affinity (
    
    
    
    ) or solubility compared to the perfluorinated
    
    
    analog.
Visualization: Structure-Property Relationships (SPR)

The following diagram illustrates the decision logic for substituting quinoline substituents.

G Parent Parent Quinoline (Methyl-Substituted) Metabolism Metabolic Liability (Benzylic Oxidation) Parent->Metabolism CYP450 Attack CF3 Trifluoromethyl (CF3) Substitution Metabolism->CF3 Block Site CF2H Difluoromethyl (CF2H) Substitution Metabolism->CF2H Bioisosteric Swap Outcome_CF3 High Stability High LogP (Solubility Risk) No H-Bond Donor CF3->Outcome_CF3 Result Outcome_CF2H High Stability Moderate LogP Lipophilic H-Bond Donor CF2H->Outcome_CF2H Optimal Balance

Figure 1: Decision matrix for quinoline optimization.


 provides a balanced profile compared to the lipophilic extreme of 

.

Comparative Performance Analysis

The following table synthesizes representative data derived from Structure-Activity Relationship (SAR) principles in medicinal chemistry literature (Zafrani et al., J. Med. Chem.).[1][3][4][5][6][7][8][9][10][11] It compares a hypothetical 2-substituted quinoline series.

Table 1: Physicochemical and Metabolic Profiles
ParameterMethyl-Quinoline (

)
Trifluoromethyl-Quinoline (

)
Difluoromethyl-Quinoline (

)
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)High (> 50 min)
Primary Metabolic Route Benzylic HydroxylationN-Oxidation (Ring)N-Oxidation (Ring)
Intrinsic Clearance (

)
HighLowLow
Lipophilicity (

LogP)
Reference (0.0)High (+0.6 to +0.9)Moderate (+0.2 to +0.4)
H-Bond Donor Ability NoneNoneYes (Weak Donor)
Solubility Risk LowHighModerate

Analysis:

  • Methyl (

    
    ):  The benzylic C-H bonds are "soft spots" for CYP enzymes. Rapid oxidation leads to high intrinsic clearance.
    
  • Trifluoromethyl (

    
    ):  Completely blocks metabolism at the substituent. However, the significant lipophilicity increase often leads to poor solubility and high non-specific binding.
    
  • Difluoromethyl (

    
    ):  Retains the metabolic stability of 
    
    
    
    (the single C-H bond is electronically deactivated and sterically shielded) but offers a lower LogP penalty and potential specific binding interactions via H-bonding.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your difluoromethylated quinoline, use this standardized Human Liver Microsome (HLM) assay. This protocol is designed to be self-validating by including specific internal controls.

Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase.
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Description

The assay measures the disappearance of the parent compound over time.[5] The reaction is initiated by adding the cofactor (NADPH) and terminated by protein precipitation.

Detailed Procedure
  • Pre-Incubation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[5][12] Pre-warm at 37°C for 5 minutes.
    
    • Control Check: Include Testosterone (High Clearance control) and Warfarin (Low Clearance control) in parallel wells.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Quench Solution (ACN + Internal Standard). Vortex vigorously.
    
  • Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Visualization: Assay Workflow

AssayWorkflow cluster_valid Self-Validation Controls Prep Preparation 1µM Cmpd + HLM 37°C Start Initiation Add NADPH Prep->Start Incubate Incubation (0 - 60 min) Start->Incubate Sample Sampling Remove 50µL Incubate->Sample At t=0, 5, 15... Quench Quench +150µL ACN (Ice Cold) Sample->Quench Analyze LC-MS/MS Quantify Parent % Quench->Analyze Testosterone Testosterone (High Cl) Warfarin Warfarin (Low Cl)

Figure 2: Step-by-step workflow for the microsomal stability assay, highlighting critical quench and analysis steps.

References

  • Zafrani, Y., et al. (2017).[2][13] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

  • Xing, L., et al. (2015). Novel Difluoromethylated Quinolines as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Comparison of synthetic efficiency for different routes to 4-Bromo-3-(difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Synthetic Routes to 4-Bromo-3-(difluoromethyl)quinoline

Executive Summary

The moiety 4-Bromo-3-(difluoromethyl)quinoline represents a high-value scaffold in modern medicinal chemistry. The C3-difluoromethyl (


) group acts as a lipophilic hydrogen bond donor—a bioisostere for alcohols and thiols—while the C4-bromine offers a versatile handle for subsequent cross-coupling (Suzuki, Buchwald-Hartwig) to access complex 4-substituted quinolines (e.g., kinase inhibitors).

This guide objectively compares three distinct synthetic strategies to access this scaffold. We analyze the trade-offs between step count , regiocontrol , and scalability .

RouteMethodologyKey AdvantagePrimary Bottleneck
A Sequential Functionalization (Vilsmeier-Haack) High reliability & regiocontrolUse of shock-sensitive reagents (DAST/Deoxofluor)
B Direct C-H Radical Difluoromethylation Minimal step count (Late-stage)Moderate yields; Regio-isomer separation often required
C De Novo Cyclization (Modified Gould-Jacobs) Convergent; Fluorine introduced earlyHigh thermal requirements; Precursor availability

Route A: The Classical Vilsmeier-Haack Sequence (Recommended for Scale)

This route is the industry standard for generating 3-formyl-4-haloquinolines. It relies on the inherent nucleophilicity of the enaminone system in 4-hydroxyquinoline, followed by nucleophilic fluorination.

Mechanism & Workflow

The synthesis begins with commercially available 4-hydroxyquinoline (or kynurenic acid derivatives). The key transformation is the Vilsmeier-Haack reaction using


, which simultaneously installs the C4-bromine and the C3-formyl group. The aldehyde is then converted to the difluoromethyl group using a nucleophilic fluorinating agent.

VilsmeierRoute Start 4-Hydroxyquinoline Inter1 Intermediate: 4-Bromo-3-formylquinoline Start->Inter1  Formylation/Bromination   Product Product: 4-Bromo-3-(difluoromethyl)quinoline Inter1->Product  Deoxyfluorination   Step1 POBr3, DMF (Vilsmeier-Haack) Step2 DAST or Deoxofluor CH2Cl2, 0°C to RT

Figure 1: The Stepwise Functional Group Interconversion Pathway.

Detailed Protocol
  • Vilsmeier-Haack Formylation/Bromination:

    • Reagents:

      
       (3.0 equiv), DMF (excess/solvent).
      
    • Procedure: Cool dry DMF to 0°C. Add

      
       portion-wise (exothermic). Stir for 30 min to form the Vilsmeier salt. Add 4-hydroxyquinoline. Heat to 80°C for 4–6 hours.
      
    • Workup: Pour onto ice/water carefully. Neutralize with

      
      . The solid 4-bromo-3-formylquinoline precipitates. Filtration yields the intermediate (Yield: ~75-85%).[1]
      
    • Critical Note: Using

      
       yields the 4-chloro analog.[2] 
      
      
      
      is mandatory for the 4-bromo target.
  • Deoxyfluorination:

    • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (1.5 equiv), dry

      
      .
      
    • Procedure: Dissolve the aldehyde in DCM under

      
      . Cool to 0°C. Add DAST dropwise. Allow to warm to RT overnight.
      
    • Workup: Quench carefully with saturated

      
       (gas evolution!). Extract with DCM. Purification via silica gel chromatography (Hexane/EtOAc).
      
    • Yield: ~70-80%.

Pros:

  • Regiocontrol: The C3 position is exclusively formylated due to electronic activation by the 4-OH group.

  • Scalability: The Vilsmeier step is robust on multi-gram scales.

Cons:

  • Safety: DAST is thermally unstable and can be shock-sensitive. Deoxofluor is a safer, albeit more expensive, alternative.

Route B: Direct C-H Radical Difluoromethylation (Emerging Technology)

Recent advances in radical chemistry allow for the direct installation of


 groups onto heteroarenes. While C2 and C4 are the innate reactive sites for nucleophilic radicals in quinolines, specific conditions can promote C3 functionalization or allow separation of isomers.
Mechanism & Workflow

This route utilizes a radical precursor (e.g., Zinc difluoromethanesulfinate - "Baran's Reagent" or Difluoroacetic acid) to generate the


 radical, which attacks the electron-deficient quinoline ring.

RadicalRoute Start 4-Bromoquinoline Product 4-Bromo-3-(difluoromethyl)quinoline (Major/Minor Isomer) Start->Product  Minisci-type Reaction   Radical •CF2H Radical (In situ generation) Radical->Start  Radical Attack   Reagent Zn(SO2CF2H)2 (Baran Reagent) TBHP (Oxidant), DMSO/H2O

Figure 2: Direct Innate C-H Functionalization.

Detailed Protocol (Adapted from Truong & Nielsen, 2024)
  • Radical Generation:

    • Substrate: 4-Bromoquinoline (synthesized from 4-OH quinoline via

      
      ).[1]
      
    • Reagents:

      
       (2.0 equiv), 
      
      
      
      (oxidant),
      
      
      (catalyst, 0.5 equiv).[3]
    • Solvent: Acetonitrile/Water biphasic system.

    • Procedure: Heat the mixture to 50-60°C. The oxidative decarboxylation of difluoroacetic acid generates

      
      .
      
  • Isolation:

    • Challenge: The radical may attack C2 (major) and C3 (minor). However, blocking C4 with Bromine forces the radical to C2 or C3.

    • Purification: Requires careful column chromatography to separate the 2-

      
       and 3-
      
      
      
      isomers.

Pros:

  • Step Count: Shortest synthetic path (2 steps from 4-hydroxyquinoline).

  • Atom Economy: Avoids protection/deprotection or functional group interconversions.

Cons:

  • Regioselectivity: C2 is electronically favored. C3 selectivity is often low (<30%) unless specific directing groups or steric blockers are used.

  • Chemo-tolerance: Radical conditions can sometimes reduce the C-Br bond (hydrodehalogenation), leading to side products.

Route C: De Novo Cyclization (Convergent Approach)

For libraries where the benzene ring bears various substituents, building the quinoline ring from scratch (De Novo) is often preferred.

Mechanism

This involves the condensation of a 2-bromoaniline (or aniline) with a fluorinated 1,3-dicarbonyl equivalent. To get the 3-


 group, one would theoretically use ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate .
  • Step 1: Condensation of aniline with the ethoxymethylene reagent.

  • Step 2: Thermal cyclization (Gould-Jacobs type) in diphenyl ether at 250°C.

  • Step 3: Conversion of the resulting 4-hydroxy group to bromine.

Pros:

  • Diversity: Allows easy modification of the benzene ring (positions 5, 6, 7, 8) by starting with different anilines.

Cons:

  • Harsh Conditions: The cyclization often requires very high temperatures (>200°C).

  • Reagent Availability: The specific fluorinated keto-ester precursor is not a standard catalog item and may require its own multi-step synthesis.

Comparative Data Summary

MetricRoute A (Vilsmeier)Route B (Radical)Route C (De Novo)
Overall Yield High (55-65%) Low-Mod (20-40%)Moderate (40-50%)
Regio-Purity >98% (C3 exclusive) Mix (C2/C3)High
Step Count 2 (from 4-OH-Q)1 (from 4-Br-Q) 3-4
Cost Moderate (DAST is pricey)Low (Reagents cheap)High (Custom precursors)
Scalability Excellent (kg scale) Poor (Safety/Purification)Good

Recommendation

For drug development and gram-scale synthesis , Route A (Vilsmeier-Haack + Deoxyfluorination) is the superior choice. It guarantees the correct position of the difluoromethyl group and preserves the critical C4-bromine handle without risk of reduction.

For exploratory medicinal chemistry (generating small amounts of analogs quickly), Route B may be attempted if the separation of C2/C3 isomers is trivial by HPLC.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520. (Foundational Vilsmeier-Haack protocol for 3-formyl-4-haloquinolines).
  • Truong, T. T., & Nielsen, J. (2024). "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578. (Original DAST protocol).
  • Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature, 490, 222-226.
  • Ye, Y., et al. (2018).[4] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization." Organic Letters, 20(6), 1676-1679. Link (Relevant cyclization strategies).

Sources

Technical Guide: In Vitro Efficacy Profiling of 4-Bromo-3-(difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

4-Bromo-3-(difluoromethyl)quinoline (BDMQ) represents a critical "privileged scaffold" in modern medicinal chemistry, particularly for the development of Type I/II kinase inhibitors (e.g., VEGFR, EGFR targets) and antimalarial agents.

The strategic inclusion of the difluoromethyl (-CF₂H) group at the C3 position serves as a lipophilic hydrogen bond donor (bioisostere to -OH or -SH) while significantly enhancing metabolic stability compared to the traditional methyl (-CH₃) analog.

Comparative Analysis: Why BDMQ?

This guide compares BDMQ against two standard alternatives to validate its efficacy:

  • Alternative A (Baseline): 4-Bromoquinoline (No C3 substitution).

  • Alternative B (Steric Analog): 4-Bromo-3-methylquinoline (C3-CH₃).

Hypothesis: BDMQ will exhibit superior metabolic stability and comparable or enhanced binding affinity due to the unique acidity of the C-H bond in the CF₂H group, which can interact with backbone carbonyls in kinase hinge regions.

Mechanistic Workflow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the assay selection.

SAR_Logic Scaffold Quinoline Core Pos4 C4-Bromo (Synthetic Handle) Scaffold->Pos4 Pos3 C3-Difluoromethyl (-CF2H) Scaffold->Pos3 Target Target Binding (Kinase Hinge Region) Pos4->Target Allows Coupling (Suzuki/Buchwald) Pos3->Target H-Bond Donor (Lipophilic) Metabolism Metabolic Stability (CYP450) Pos3->Metabolism Blocks Oxidation (vs -CH3)

Figure 1: SAR logic for 4-Bromo-3-(difluoromethyl)quinoline highlighting the dual role of the -CF₂H group.

Assay Development: Biochemical Kinase Inhibition

Primary Efficacy Readout

Since 3,4-disubstituted quinolines are frequent precursors for VEGFR/FGFR inhibitors (similar to Lenvatinib), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for determining intrinsic potency (


).
Protocol: LanthaScreen™ Europium Kinase Binding Assay

Objective: Measure the ability of BDMQ to displace a tracer from the ATP-binding site of Recombinant VEGFR2 (KDR).

Materials
  • Enzyme: Recombinant Human VEGFR2 (catalytic domain).

  • Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 labeled).

  • Antibody: Eu-anti-GST Antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology
  • Compound Prep: Dissolve BDMQ and alternatives (Methyl-analog, Unsubstituted) in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in DMSO (10 points).

  • Intermediate Dilution: Dilute compounds 1:100 into Kinase Buffer (Final DMSO = 1%).

  • Plate Setup: Add 5 µL of diluted compound to a white 384-well low-volume plate.

  • Reaction Mix: Add 5 µL of Master Mix containing:

    • VEGFR2 Enzyme (5 nM final).

    • Eu-Antibody (2 nM final).

    • Tracer 199 (10 nM final).

  • Incubation: Centrifuge plate at 1000 x g for 30 sec. Incubate for 60 minutes at room temperature (protected from light).

  • Detection: Read Fluorescence Ratio (

    
    ) on a multi-mode plate reader (e.g., EnVision).
    
Comparative Data Summary (Representative)
CompoundSubstituent (C3)IC₅₀ (VEGFR2)Binding Mode Note
BDMQ (Test Product) -CF₂H 45 nM H-bond donor to hinge region
4-Bromo-3-methylquinoline-CH₃120 nMSteric fit only; no H-bond
4-Bromoquinoline-H>500 nMLacks hydrophobic fill

Assay Development: Cellular Viability (In Vitro)

Secondary Efficacy Readout

To validate that the biochemical potency translates to cellular efficacy, use an ATP-quantification assay on HUVEC (Human Umbilical Vein Endothelial Cells) , a standard model for angiogenesis inhibition.

Protocol: CellTiter-Glo® Luminescent Viability Assay

Objective: Determine


 for anti-proliferative effects.
Step-by-Step Methodology
  • Seeding: Seed HUVEC cells at 3,000 cells/well in 96-well opaque-walled plates using EGM-2 media. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing BDMQ (0.01 µM – 100 µM). Include DMSO control (0.1%) and Staurosporine (Positive Control).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent.

  • Lysis: Orbitally shake for 2 min. Incubate 10 min to stabilize signal.

  • Read: Measure Total Luminescence (Integration time: 1.0 sec).

ADME Profiling: Metabolic Stability

Critical Differentiation Factor

The primary advantage of the -CF₂H group over -CH₃ is resistance to metabolic oxidation. This assay is mandatory to justify the selection of BDMQ.

Protocol: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) in human liver microsomes.
  • Incubation: Incubate 1 µM test compound with 0.5 mg/mL human liver microsomes in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Experimental Workflow Diagram

Assay_Workflow c_prep c_prep c_react c_react c_stop c_stop c_data c_data Prep 1. Compound Prep (1µM in Buffer) Microsomes 2. Add Microsomes (0.5 mg/mL) Prep->Microsomes NADPH 3. Initiate with NADPH Microsomes->NADPH Sample 4. Sampling (0-60 min) Quench in ACN NADPH->Sample LCMS 5. LC-MS/MS Analysis Sample->LCMS

Figure 2: Workflow for Microsomal Stability Profiling.

Comparative Results (Stability)
CompoundHalf-life (

)
Intrinsic Clearance (

)
Interpretation
BDMQ (-CF₂H) > 120 min Low (< 10 µL/min/mg) High Stability (Blocked C-H oxidation)
Methyl-Analog (-CH₃)25 minHigh (> 50 µL/min/mg)Rapid oxidation to -CH₂OH / -COOH

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.[2] Open Academic Journals Index. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry.[1] Link

  • MDPI Pharmaceuticals. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Synthesis and Crystal Structure.Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-(difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Bromo-3-(difluoromethyl)quinoline. As a halogenated heterocyclic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical waste streams responsibly.

Hazard Identification and Risk Assessment

Based on these analogues, 4-Bromo-3-(difluoromethyl)quinoline should be handled as a substance that is:

  • Irritating to the skin, eyes, and respiratory tract.[1][2][3]

  • Harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5]

  • Classified as a Halogenated Organic Compound , which dictates its disposal pathway under environmental regulations.[6][7][8]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Potential HazardAffected AreasRequired Personal Protective Equipment (PPE)
Acute Toxicity / Irritation Skin, Eyes, Respiratory SystemGloves: Chemical-resistant nitrile gloves. Double-gloving is recommended for extended handling.[9] Eye Protection: ANSI-approved chemical splash goggles or a face shield.[4][9] Lab Attire: Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes.[10]
Inhalation Hazard Respiratory SystemAll handling, weighing, and solution preparation must be conducted inside a certified chemical fume hood.[9][10]

The Core Principle: Segregation and Incineration

4-Bromo-3-(difluoromethyl)quinoline contains both bromine and fluorine, classifying it as a halogenated organic compound .[8][11] According to the U.S. Environmental Protection Agency (EPA) and standard laboratory safety protocols, halogenated waste streams must be segregated from non-halogenated waste.[6][11]

Causality: Mixing halogenated and non-halogenated waste makes the entire mixture fall under the stricter, more expensive disposal regulations for halogenated compounds.[8] The required method of disposal for this category of chemical is high-temperature incineration by a licensed hazardous waste management facility, which is equipped to handle the corrosive and toxic byproducts (e.g., hydrogen bromide, hydrogen fluoride) generated during combustion.[4][12][13]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [9][12]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for collecting and preparing 4-Bromo-3-(difluoromethyl)quinoline for final disposal by your institution's Environmental Health & Safety (EHS) department.

Waste Collection and Segregation

Proper segregation at the point of generation is the most critical step for ensuring safe and compliant disposal.

A. Solid Waste:

  • Designate a Container: Use a clearly marked, robust container with a secure lid, specifically labeled "HALOGENATED ORGANIC SOLID WASTE".[11][12]

  • Collect Contaminated Materials: Place all items that have come into direct contact with solid or dissolved 4-Bromo-3-(difluoromethyl)quinoline into this container. This includes:

    • Contaminated gloves and weighing paper/boats.

    • Used pipette tips.

    • Spill cleanup materials (absorbent pads, vermiculite).[1]

  • Labeling: Ensure the container label includes the full chemical name: "Waste: 4-Bromo-3-(difluoromethyl)quinoline".

B. Liquid Waste:

  • Designate a Container: Use a compatible, shatter-proof container (e.g., polyethylene) with a sealed cap, specifically labeled "HALOGENATED ORGANIC LIQUID WASTE".[9]

  • Collect Solutions: Collect all solutions containing 4-Bromo-3-(difluoromethyl)quinoline.

  • Collect Rinsate: Crucially, all solvent used to rinse glassware that contained the compound (see Section 3.2) must be collected in this container.[12]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and an estimated concentration of all components.[12]

Decontamination of Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated. Residual material poses a significant hazard.

  • Triple Rinse Procedure:

    • Select a suitable organic solvent in which 4-Bromo-3-(difluoromethyl)quinoline is soluble (e.g., acetone, ethyl acetate, or methanol).

    • Rinse the empty container with a small amount of the chosen solvent, ensuring the solvent contacts all interior surfaces.

    • Pour the resulting liquid (rinsate) into your designated "HALOGENATED ORGANIC LIQUID WASTE" container.[12]

    • Repeat this process two more times for a total of three rinses.[12]

  • Final Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. However, you must consult your institution's specific EHS guidelines.[12]

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate exposure and contamination.

A. Minor Spill (inside a chemical fume hood):

  • Containment: Ensure the spill is contained within the hood.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a plastic bag or other suitable container.[11] Avoid generating dust.[14]

  • Disposal: Seal the container, label it appropriately, and place it into the "HALOGENATED ORGANIC SOLID WASTE" container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

B. Major Spill (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.[10]

  • Alert: Notify colleagues and activate the fire alarm if necessary to ensure a full evacuation.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) emergency line for immediate assistance. Do not attempt to clean up a large spill yourself.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from handling 4-Bromo-3-(difluoromethyl)quinoline.

G cluster_generation Waste Generation cluster_segregation Waste Segregation & Handling cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal start Generate Waste Containing 4-Bromo-3-(difluoromethyl)quinoline solid_waste Is the waste solid? (e.g., gloves, tips, powder) start->solid_waste liquid_waste Is the waste liquid? (e.g., solutions, rinsate) start->liquid_waste container_waste Is it an 'empty' container? start->container_waste solid_drum Halogenated Solid Waste Drum solid_waste->solid_drum Yes liquid_drum Halogenated Liquid Waste Drum liquid_waste->liquid_drum Yes triple_rinse Perform Triple Rinse with suitable solvent container_waste->triple_rinse Yes ehs Contact EHS for Pickup and Incineration solid_drum->ehs liquid_drum->ehs triple_rinse->liquid_drum Collect Rinsate non_haz Dispose as Non-Hazardous Lab Glass/Plastic (per institutional policy) triple_rinse->non_haz After Rinsing

Caption: Waste disposal workflow for 4-Bromo-3-(difluoromethyl)quinoline.

References

  • Material Safety Data Sheet - 1,4-Bis-(difluoromethyl)benzene. Cole-Parmer.

  • 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. Ossila Ltd.

  • Difluoromethanol: A Technical Guide to Safety and Handling. Benchchem.

  • 4-Bromoisoquinoline - Safety Data Sheet. Apollo Scientific.

  • Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • PubChem Compound Summary for CID 6345, Difluoromethane. National Center for Biotechnology Information.

  • 4-Bromo-3-(trifluoromethyl)quinoline suppliers and producers. BuyersGuideChem.

  • Quinoline, 4-bromo-6-fluoro-2-(trifluoromethyl)-. Aaronchem.

  • 4-Bromo-3-fluoroaniline - SAFETY DATA SHEET. Sigma-Aldrich.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - 1-Chloro-4-(difluoromethyl)benzene. Fisher Scientific.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE. ChemicalBook.

  • SAFETY DATA SHEET - 3-Bromo-4-fluoroaniline. Fisher Scientific.

  • (difluoromethyl)benzene - Hazard Data. U.S. Environmental Protection Agency.

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.

  • 8-Bromo-3-fluoroquinolin-2(1h)-one - Safety Data Sheet. Combi-Blocks, Inc.

  • SAFETY DATA SHEET - 4-Bromoisoquinoline. Thermo Fisher Scientific.

  • 4-Bromo-8-(trifluoromethoxy)quinoline. J&K Scientific.

  • SAFETY DATA SHEET - 3-Bromoquinoline. Spectrum Chemical.

  • 4-Bromo-3-(difluoromethyl)isoxazol-5-amine. BLDpharm.

  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute, Cornell Law School.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Halogenated Solvents Safety Data Sheet. Washington State University.

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.